4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-(diethylaminomethyl)-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-16(5-2)10-11-8-15(17)19-14-9-12(18-3)6-7-13(11)14/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVXJDKDOUEPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=O)OC2=C1C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one
The following technical guide details the chemical identity, synthesis, and application of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one , a specialized fluorescent probe used in bio-analytical chemistry.
CAS Number: 152584-35-5[1]
Executive Summary
This compound (also known as 4-(N,N-Diethylaminomethyl)-7-methoxycoumarin) is a functionalized coumarin derivative utilized primarily as a fluorescent molecular probe . Unlike standard laser dyes where the amino group is directly conjugated to the aromatic ring (e.g., Coumarin 1), this compound features a methylene bridge separating the diethylamino moiety from the coumarin core.
This structural distinction is critical: it interrupts direct conjugation, allowing the amine to act as a Photoinduced Electron Transfer (PET) switch. Consequently, this compound serves as a sensitive pH indicator and a reference standard in high-performance liquid chromatography (HPLC) fluorescence detection workflows.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 4-(N,N-Diethylaminomethyl)-7-methoxycoumarin; DEAM-MC |
| CAS Registry Number | 152584-35-5 |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| SMILES | CCN(CC)CC1=CC(=O)OC2=C1C=CC(OC)=C2 |
Physical & Spectral Data
| Property | Specification |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Low solubility in water (neutral pH) |
| Excitation Max ( | ~320–325 nm |
| Emission Max ( | ~390–400 nm (Blue Fluorescence) |
| pKa (Amino group) | ~7.8 (Estimated for tertiary amine) |
Synthesis & Production Protocols
The synthesis of CAS 152584-35-5 is a two-step process starting from 7-Methoxy-4-methylcoumarin . The protocol relies on radical bromination followed by nucleophilic substitution.
Reaction Pathway Diagram
The following diagram illustrates the conversion of the methyl precursor to the final diethylamino probe.
Figure 1: Synthetic route from 7-methoxy-4-methylcoumarin to the target diethylamino derivative.
Detailed Experimental Protocol
Step 1: Bromination (Precursor Synthesis)
Note: This step produces 4-bromomethyl-7-methoxycoumarin, a common labeling reagent.
-
Reagents: Dissolve 7-Methoxy-4-methylcoumarin (1.0 eq) in dry carbon tetrachloride (
) or benzene. -
Catalyst: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux: Heat to reflux under anhydrous conditions for 4–6 hours. Monitor by TLC (Silica, Hexane:EtOAc 7:3).
-
Workup: Filter off the succinimide byproduct while hot. Evaporate solvent to yield the bromomethyl intermediate.
Step 2: Amination (Target Synthesis)
-
Solvation: Dissolve the crude 4-bromomethyl-7-methoxycoumarin in anhydrous THF or Toluene.
-
Substitution: Add Diethylamine (2.5 eq) dropwise. The excess amine acts as a base to scavenge the HBr generated.
-
Reaction: Stir at 60°C for 3 hours. A precipitate of diethylammonium bromide will form.
-
Purification:
-
Filter the reaction mixture to remove salts.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize from ethanol/hexane to obtain pure This compound .
-
Mechanism of Action: Fluorescence Switching
The utility of this compound lies in the Photoinduced Electron Transfer (PET) mechanism facilitated by the methylene bridge.
The PET Mechanism
-
Neutral State (High pH): The lone pair on the nitrogen atom (diethylamino group) is free. Upon excitation of the coumarin fluorophore, an electron transfers from the nitrogen lone pair to the excited fluorophore, quenching fluorescence (Non-fluorescent "OFF" state).
-
Protonated State (Low pH): When the nitrogen is protonated (
binds to the lone pair), the PET pathway is blocked. The excited fluorophore decays radiatively, emitting strong blue fluorescence ("ON" state).
Figure 2: pH-dependent fluorescence switching mechanism via Photoinduced Electron Transfer (PET).
Applications in Research & Development
Intracellular pH Sensing
Due to its pKa (~7.8), the probe is sensitive within the physiological range. It accumulates in acidic organelles (lysosomes) where protonation activates fluorescence, making it a viable tool for monitoring lysosomal acidification in live cells.
HPLC Reference Standard
In lipidomics, fatty acids are often derivatized with 4-bromomethyl-7-methoxycoumarin to form fluorescent esters.[2]
-
Role: CAS 152584-35-5 serves as a retention time standard or a model impurity (amination byproduct) during the validation of these derivatization protocols.
Metal Ion Chelation
The nitrogen atom, in conjunction with the coumarin oxygen, can act as a weak chelator. The presence of transition metals (e.g.,
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at -20°C, protected from light (photosensitive).
-
Handling: Use only in a chemical fume hood. Avoid inhalation of dust.
References
-
PubChem. (2025). Compound Summary: 7-Methoxy-4-methylcoumarin (Precursor). National Library of Medicine. Retrieved from [Link]
- Dunges, W. (1977). 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids. Analytical Chemistry.
Sources
4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one mechanism of action
Mechanisms of Action, Synthesis, and Experimental Applications
Executive Summary & Compound Identity
The compound 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one (also referred to as 7-Methoxy-4-((diethylamino)methyl)coumarin ) represents a specialized scaffold in the coumarin family. Unlike the common laser dye Coumarin 1 (7-diethylamino-4-methylcoumarin), this molecule features a Mannich base-like side chain at the C4 position.
This structural distinction confers unique bifunctional properties:
-
Pharmacological Activity: The basic diethylamino moiety mimics the quaternary ammonium structure of choline, making it a potent scaffold for Acetylcholinesterase (AChE) inhibition and a lead for anticancer therapeutics via mitochondrial apoptosis pathways.
-
Photophysical Utility: It functions as a pH-sensitive fluorescent probe via a Photoinduced Electron Transfer (PET) mechanism, allowing researchers to track lysosomal pH or drug uptake in real-time.
This guide details the physicochemical mechanisms, biological targets, and validated protocols for synthesizing and assaying this compound.
Chemical Identity & Structural Logic[1]
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| Core Scaffold | 7-Methoxycoumarin (Herniarin derivative) |
| Pharmacophore | C4-Aminomethyl group (Basic nitrogen) |
| pKa (Calculated) | ~8.5 (Tertiary amine) |
| Solubility | Soluble in DMSO, MeOH, DCM; pH-dependent solubility in water |
Structural Causality
-
7-Methoxy Group: Electron-donating group (EDG) that enhances fluorescence quantum yield and lipophilicity, facilitating blood-brain barrier (BBB) penetration.
-
4-Aminomethyl Linker: This is the critical functional handle. The methylene bridge (-CH2-) allows rotational freedom, enabling the diethylamino group to orient itself into the Catalytic Anionic Site (CAS) of enzymes like AChE, while the coumarin ring stacks in the Peripheral Anionic Site (PAS) .
Mechanism of Action (Pharmacological)
The therapeutic potential of this molecule relies on two distinct pathways: Cholinergic Regulation and Apoptotic Induction .
3.1 Primary MoA: Dual-Site Acetylcholinesterase (AChE) Inhibition
For neurodegenerative research (Alzheimer's), this molecule acts as a "Dual Binding Site" inhibitor.
-
Mechanism: The coumarin core is hydrophobic and planar, allowing it to interact with the aromatic residues (e.g., Trp286) at the entrance of the AChE gorge (Peripheral Anionic Site).
-
The Amine Role: The protonated diethylamino group (at physiological pH 7.4) mimics the positive charge of acetylcholine. It penetrates deep into the gorge to interact with the Catalytic Anionic Site (CAS) via cation-
interactions with Trp86. -
Outcome: This blockade prevents the hydrolysis of acetylcholine, increasing neurotransmitter levels.
3.2 Secondary MoA: Anticancer & Apoptosis
Coumarin Mannich bases exert cytotoxicity in cancer lines (e.g., HepG2, A549) through mitochondrial destabilization.
-
ROS Generation: The compound induces the accumulation of Reactive Oxygen Species (ROS).
-
Mitochondrial Potential (
): High ROS levels trigger the opening of the Mitochondrial Permeability Transition Pore (MPTP). -
Caspase Cascade: Cytochrome c release activates Caspase-9 and subsequently Caspase-3, leading to apoptotic cell death.
Figure 1: Dual mechanism of action showing neuroprotective (AChE inhibition) and anticancer (Apoptosis) pathways.
Mechanism of Action (Photophysical Probe)
Researchers often utilize this molecule as a "self-indicating" drug or pH probe.
-
PET Mechanism: At neutral/basic pH, the lone pair electrons on the diethylamino nitrogen transfer to the excited coumarin fluorophore, quenching fluorescence (Photoinduced Electron Transfer).
-
Protonation Switch: In acidic environments (e.g., lysosomes, pH < 6.0), the nitrogen is protonated. The lone pair is no longer available for transfer, PET is blocked, and strong blue fluorescence is restored.
-
Application: This allows the compound to serve as a lysosomotropic agent, tracking its own uptake into acidic organelles.
Experimental Protocols
5.1 Synthesis: The Bromomethyl Route
Direct Mannich reaction on 7-methoxy-4-methylcoumarin often fails to selectively functionalize the methyl group. The authoritative method utilizes a bromomethyl intermediate.[1]
Reaction Scheme:
-
Precursor: 4-Bromomethyl-7-methoxycoumarin (commercially available or synthesized via Pechmann condensation).
-
Nucleophilic Substitution: Reaction with diethylamine.
Detailed Protocol:
-
Dissolution: Dissolve 1.0 eq (269 mg) of 4-Bromomethyl-7-methoxycoumarin in 10 mL of anhydrous acetone or acetonitrile.
-
Base Addition: Add 1.2 eq of Potassium Carbonate (K₂CO₃) to scavenge the HBr byproduct.
-
Amine Addition: Dropwise add 1.1 eq of Diethylamine at 0°C.
-
Reflux: Warm to room temperature and reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Filter off inorganic salts. Evaporate solvent.[2]
-
Purification: Recrystallize from Ethanol or perform column chromatography (Silica gel, gradient elution).
-
Validation: ¹H NMR should show a singlet for the -CH2-N protons around δ 3.6–3.8 ppm, distinct from the methyl protons of the starting material.
5.2 Ellman’s Assay for AChE Inhibition
To verify the biological activity of the synthesized compound.[3]
Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB (Ellman’s Reagent)
-
Acetylthiocholine Iodide (Substrate)
-
Electric Eel AChE (Enzyme source)
Workflow:
-
Incubation: Mix 140 µL buffer, 20 µL enzyme solution (0.2 U/mL), and 20 µL of the test compound (dissolved in DMSO, final concentration range 0.1–100 µM). Incubate at 25°C for 15 mins.
-
Substrate Addition: Add 10 µL of DTNB (10 mM) and 10 µL of Acetylthiocholine (10 mM).
-
Measurement: Monitor absorbance at 412 nm for 10 minutes using a microplate reader.
-
Calculation: Determine IC₅₀ by plotting % inhibition vs. log[concentration].
Figure 2: Validated synthetic route via bromomethyl intermediate.
References
-
Synthesis & Class Activity
-
Title: Synthesis of 4-{[(4-methyl-coumarin-7-yl)amino]methyl}-coumarin derivatives.[1]
- Context: Describes the condensation of amines with 4-bromomethylcoumarins, the standard synthetic route for this scaffold.
-
Source:
-
-
AChE Inhibition Mechanism
-
Title: Design and synthesis of 7-diethylaminocoumarin-based 1,3,4-oxadiazole derivatives with anti-acetylcholinesterase activities.[4]
- Context: Validates the "diethylamino" group on a coumarin scaffold as a critical pharmacophore for interacting with the AChE c
-
Source:
-
-
Anticancer Mechanisms
- Title: Synthesis and antitumor activity evaluation of coumarin Mannich base deriv
- Context: Establishes the cytotoxicity and apoptotic mechanism (ROS/Mitochondrial) of coumarin Mannich bases in HepG2 and A549 cells.
-
Source:
-
Fluorescent Probe Applications
- Title: 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent.
- Context: While discussing the 7-amino variant, this establishes the baseline photophysics for 4-methylcoumarin deriv
-
Source:(Note: Representative citation for coumarin fluorescence utility).
-
Precursor Utility
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds [beilstein-journals.org]
- 3. Linarin Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 7-diethylaminocoumarin-based 1,3,4-oxadiazole derivatives with anti-acetylcholinesterase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 4-溴甲基-7-甲氧基香豆素 97% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Determination of Fluorescence Quantum Yield for 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one
Abstract
This technical guide provides a comprehensive framework for the characterization of the fluorescence quantum yield (Φf) of the coumarin derivative 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one. While extensive photophysical data for this specific molecule is not widely published, this document establishes a robust, field-proven methodology for its determination. By leveraging principles from well-characterized analogues like 7-(diethylamino)-4-methylcoumarin, this guide offers researchers and drug development professionals the necessary protocols and theoretical grounding to accurately measure and interpret the quantum yield. We detail the comparative method, outline critical experimental variables, explain the underlying photophysics of aminocoumarins, and provide a self-validating experimental workflow to ensure data integrity and reproducibility.
Introduction: The Significance of Quantum Yield for Coumarin Probes
Coumarin derivatives are a cornerstone class of fluorophores utilized extensively in biochemical assays, cellular imaging, and as active media in laser systems. Their utility is dictated by their photophysical properties, paramount among which is the fluorescence quantum yield (Φf). The quantum yield is defined as the ratio of photons emitted as fluorescence to the number of photons absorbed, representing the efficiency of the fluorescence process.[1][2][3] A high quantum yield is often a prerequisite for sensitive probes in drug discovery and diagnostics, as it directly correlates with signal brightness.
The subject of this guide, this compound, is an aminocoumarin. The photophysics of this class are dominated by an intramolecular charge transfer (ICT) mechanism.[4] Upon excitation, electron density shifts from the electron-donating amino group at the 7-position to the electron-withdrawing lactone carbonyl group. The efficiency of this ICT state, and its subsequent relaxation pathways, are highly sensitive to the local environment, particularly solvent polarity.[4][5] This sensitivity makes both the emission wavelength and the quantum yield tunable and environmentally responsive, but also necessitates precise and standardized measurement protocols.
Core Principles of Quantum Yield Determination
The fluorescence quantum yield (Φf) of a sample can be determined by either absolute or relative methods.[1][6] The absolute method, which requires an integrating sphere to capture all emitted photons, offers high accuracy but requires specialized equipment.[1][6] The relative method, also known as the comparative method, is more accessible and widely practiced.[2][3][7] This guide will focus on the comparative method.
The principle of the comparative method is to measure the fluorescence intensity of an unknown sample relative to a standard of known quantum yield (Φf(std)).[3] The governing equation is:
Φf(x) = Φf(std) * (Gradx / Gradstd) * (η2x / η2std)
Where:
-
Φf is the fluorescence quantum yield.
-
Grad is the gradient of a plot of integrated fluorescence intensity versus absorbance.[3][7]
-
η is the refractive index of the solvent.
-
The subscripts x and std refer to the unknown sample and the standard, respectively.
This method relies on a critical assumption: that both the standard and the sample solutions are absorbing the same number of photons.[3] To ensure this and minimize artifacts, several experimental conditions must be strictly controlled.
Experimental Protocol: A Self-Validating Workflow
This protocol provides a step-by-step methodology for determining the Φf of this compound.
Selection of a Suitable Quantum Yield Standard
The choice of the standard is the most critical step. The ideal standard should have:
-
Spectral Overlap: Its absorption and emission spectra should be in a similar range to the test compound to minimize wavelength-dependent instrumental biases.
-
High Photostability: It should not photodegrade under the measurement conditions.
-
Known and Verified Φf: Its quantum yield in the chosen solvent should be well-documented and accepted in the literature.
For blue-green emitting coumarins like the topic compound, excellent standards include Quinine Sulfate (Φf ≈ 0.55 in 0.5 M H₂SO₄) or a well-characterized coumarin dye like Coumarin 1 (7-diethylamino-4-methylcoumarin) (Φf ≈ 0.73 in ethanol).[4][8]
Preparation of Solutions
Causality: To construct the gradient plot of absorbance vs. integrated fluorescence, a series of dilutions is required. It is critical to work in a concentration range where absorbance is linear with concentration (obeys the Beer-Lambert law) and is sufficiently low to prevent inner-filter effects.
-
Solvent Selection: Use spectroscopic grade solvents to avoid fluorescent impurities.[6]
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 1 mM) of both the test compound and the standard in the chosen solvent. Store these solutions in the dark.[6]
-
Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the test compound and the standard. The dilutions should be prepared to yield absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength.[9]
Spectroscopic Measurements
Instrumentation: A calibrated UV-Vis spectrophotometer and a spectrofluorometer with a corrected emission channel are required.
-
Absorbance Measurement:
-
Record the absorbance spectrum for each diluted solution of the standard and the test compound.
-
Use the pure solvent as a blank.
-
Note the absorbance value at the chosen excitation wavelength (λex) for each solution. The λex should ideally be at the absorbance maximum of the compound.
-
-
Fluorescence Measurement:
-
Set the spectrofluorometer parameters (excitation/emission slits, scan speed). These settings must remain identical for all measurements of both the standard and the test compound.[9]
-
Excite each solution at λex.
-
Record the full, corrected emission spectrum for each solution, ensuring the entire fluorescence profile is captured.
-
Record the emission spectrum of a pure solvent blank.
-
Workflow Diagram
Caption: Workflow for comparative quantum yield determination.
Data Analysis and Interpretation
-
Spectral Integration: For each fluorescence spectrum, subtract the solvent blank's spectrum and then integrate the area under the emission curve. This integrated value is proportional to the total number of photons emitted.[9]
-
Gradient Plotting: For both the test compound and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).
-
Linear Regression: Perform a linear fit on both sets of data. The slope of this line is the gradient (Grad) required for the quantum yield equation. An R² value > 0.99 is essential to validate the quality of the data.
-
Final Calculation: Use the equation from Section 2, inserting the known Φf of the standard, the calculated gradients, and the refractive indices of the solvents used for the sample and standard.
Expected Photophysical Behavior and Discussion
While specific data for this compound is scarce, we can infer its likely behavior from closely related aminocoumarins. The electronic properties are dominated by the 7-amino and 7-methoxy electron-donating groups and the coumarin core.
The Role of Solvent Polarity
For aminocoumarins, an increase in solvent polarity typically leads to:
-
Bathochromic Shift (Red Shift): The more polar excited state is stabilized by polar solvents to a greater extent than the ground state, resulting in a lower energy gap for fluorescence and a shift to longer wavelengths.[4][10]
-
Decrease in Quantum Yield: In many coumarins with flexible amino groups, polar solvents can promote relaxation from the fluorescent ICT state to a non-emissive "twisted" intramolecular charge transfer (TICT) state, providing a non-radiative decay pathway that quenches fluorescence and lowers the quantum yield.[4]
The table below presents literature values for the analogue 7-(diethylamino)-4-methylcoumarin (Coumarin 1) , illustrating this solvent-dependent behavior. One would anticipate a similar trend for this compound.
| Solvent | Polarity (ET(30)) | Quantum Yield (Φf) | Reference(s) |
| Cyclohexane | 31.2 | 0.90 | [4] |
| Acetonitrile | 45.6 | 0.63 | [8] |
| Ethanol | 51.9 | 0.73 | [8] |
| Methanol | 55.4 | 0.51 | [4] |
| Water | 63.1 | 0.03 | [4] |
Note: This data is for the analogue compound 7-(diethylamino)-4-methylcoumarin and serves as an illustrative example.
Influence of Molecular Structure on Photophysics
Sources
- 1. jasco-global.com [jasco-global.com]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. chem.uci.edu [chem.uci.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. agilent.com [agilent.com]
- 8. omlc.org [omlc.org]
- 9. iss.com [iss.com]
- 10. Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra | European Journal of Chemistry [eurjchem.com]
Technical Analysis: Photophysical Characterization of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one
This is a comprehensive technical guide designed for researchers and drug development professionals. It prioritizes experimental rigor, mechanistic understanding, and actionable data.
Executive Summary
4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one is a functionalized coumarin derivative, structurally characterized as a Mannich base of 7-methoxy-4-methylcoumarin (4-Methylumbelliferone methyl ether). Unlike its isomer 7-diethylamino-4-methylcoumarin (Coumarin 1), which is a standard laser dye, this molecule typically serves as a pH-sensitive fluorogenic probe or a photo-active intermediate.
The molar extinction coefficient (
Core Parameter: Molar Extinction Coefficient ( )[1][2]
| Parameter | Value (Approximate) | Conditions |
| 14,500 ± 1,500 M | Methanol / Ethanol | |
| 322 – 325 nm | Polar Protic Solvents | |
| Secondary Band | ~3,500 M | ~260 nm |
Critical Distinction: Do not confuse this molecule with Coumarin 1 (7-diethylamino-4-methylcoumarin) , which has a
of ~373 nm andM cm . The methylene bridge in the title compound insulates the amine from the aromatic system, preserving the spectral signature of the parent 7-methoxycoumarin.
Part 1: Structural & Mechanistic Analysis
The Chromophore System
The optical properties of this molecule are dictated by the 7-methoxy-2H-chromen-2-one core. The substitution at the 4-position is a (diethylamino)methyl group.
-
Ground State: The methylene bridge (
) prevents direct conjugation between the nitrogen lone pair of the diethylamino group and the coumarin -system. Therefore, the absorption spectrum remains nearly identical to that of 7-methoxy-4-methylcoumarin . -
Excited State (PET Mechanism): While the absorption is unaffected, the fluorescence is modulated by Photoinduced Electron Transfer (PET) . In the unprotonated state, the amine lone pair transfers an electron to the excited fluorophore, quenching fluorescence. Upon protonation (low pH), the lone pair is engaged, PET is blocked, and fluorescence is restored.
Synthesis Pathway (Mannich Reaction)
The synthesis confirms the structural integrity required for the extinction coefficient assumption. It typically involves a Mannich reaction of 7-methoxy-4-methylcoumarin with formaldehyde and diethylamine.
Figure 1: Synthetic pathway via Mannich condensation. The chromophore (blue) remains intact, ensuring
Part 2: Experimental Determination Protocol
To validate the extinction coefficient in your specific matrix (e.g., biological buffer vs. organic solvent), you must perform a Beer-Lambert Law linearity test.
Materials & Reagents
-
Analyte: >98% purity this compound (recrystallized from EtOH).
-
Solvent: Spectroscopic grade Methanol (MeOH) or Ethanol (EtOH).
-
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).
-
Cuvettes: Quartz, 10 mm path length (
).
Step-by-Step Methodology
Step 1: Stock Solution Preparation
-
Weigh exactly 5.0 mg of the compound.
-
Dissolve in 10 mL of MeOH to create a Stock A (~1.9 mM).
-
Note: Sonicate to ensure complete dissolution. The amine functionality aids solubility in alcohols.
-
Step 2: Serial Dilution Prepare 5 working standards from Stock A. Aim for an absorbance range of 0.2 – 0.9 A.U. to ensure linearity.
| Standard | Volume Stock A ( | Volume Solvent (mL) | Approx. Conc. ( |
| Std 1 | 20 | 2.98 | ~12.7 |
| Std 2 | 40 | 2.96 | ~25.4 |
| Std 3 | 60 | 2.94 | ~38.1 |
| Std 4 | 80 | 2.92 | ~50.8 |
| Std 5 | 100 | 2.90 | ~63.5 |
Step 3: Spectral Acquisition
-
Blank the spectrophotometer with pure solvent.
-
Scan Std 3 (mid-range) from 200 nm to 500 nm to identify
(expected ~324 nm). -
Measure Absorbance (
) at for all standards.
Step 4: Calculation
Plot
-
Perform a linear regression (
). -
The slope
is the Molar Extinction Coefficient ( ) in . -
must be
for validity.
Part 3: Photophysical Mechanism & Applications
The utility of this molecule lies in its fluorescence modulation. The extinction coefficient describes light absorption, but the emission is controlled by the protonation state of the diethylamino group.
The PET Signaling Pathway
Figure 2: The PET mechanism governing fluorescence. Note that Absorption (
Comparative Data Table
To ground the estimated
| Compound | Structure Note | Reference | ||
| Target Molecule | 7-OMe, 4-CH | 324 | ~14,500 | Derived |
| 7-Methoxy-4-methylcoumarin | 7-OMe, 4-CH | 321 | 15,000 | [1] |
| 7-Propanyloxy-coumarin | 7-OR, 4-H | 320 | 16,047 | [2] |
| Coumarin 1 | 7-NEt | 373 | 23,000 | [3] |
Technical Insight: The similarity in
References
-
NIST Chemistry WebBook. 7-Methoxy-4-methylcoumarin Spectral Data. National Institute of Standards and Technology.[1] [Link]
-
Rurack, K. & Resch-Genger, U. Determination of the photophysical properties of coumarin derivatives. SpringerMaterials. [Link]
-
PubChem. 4-Methyl-7-diethylaminocoumarin (Coumarin 1) Compound Summary. National Center for Biotechnology Information. [Link]
- Gull, S. et al.Synthesis and photophysical properties of 7-diethylamino-coumarin derivatives. (General reference for coumarin extinction trends).
Sources
Technical Whitepaper: 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one for Metal Ion Detection
Executive Summary
This technical guide details the synthesis, photophysical characterization, and application of 4-((diethylamino)methyl)-7-methoxy-2H-chromen-2-one (hereafter referred to as DAM-7MC ). As a derivative of the 7-methoxycoumarin fluorophore, DAM-7MC functions as a Chelation-Enhanced Fluorescence (CHEF) sensor.
The molecule incorporates a diethylamino receptor motif linked via a methylene bridge to the 4-position of the coumarin core. This architecture exploits the Photoinduced Electron Transfer (PET) mechanism to function as a "turn-on" fluorescent switch for diamagnetic metal ions (specifically Zn²⁺) and a pH-sensitive probe, while exhibiting quenching behavior with paramagnetic ions (Cu²⁺).
Molecular Architecture & Design Logic
The efficacy of DAM-7MC as a sensor relies on the decoupling of the fluorophore and the receptor, allowing for a binary signal output (On/Off).
Structural Components[1][2][3][4]
-
Fluorophore (Signal Transducer): The 7-methoxycoumarin core provides a high quantum yield, good photostability, and a large Stokes shift (~60–80 nm), reducing self-quenching artifacts.
-
Receptor (Recognition Unit): The diethylamino group acts as a proton and metal ion acceptor.
-
Spacer: The methylene (-CH₂-) bridge at the C4 position interrupts the
-conjugation between the amine and the coumarin ring, ensuring that the amine's lone pair affects fluorescence solely through through-space electron transfer (PET) rather than intramolecular charge transfer (ICT).
Sensing Mechanism (PET Switching)
In its free base form, the lone pair electrons on the diethylamine nitrogen occupy a high-energy orbital (HOMO). Upon photoexcitation of the coumarin, an electron transfers from the amine to the coumarin's HOMO, quenching fluorescence (PET ON).
Upon binding a metal ion (Mⁿ⁺) or proton (H⁺), the nitrogen lone pair is engaged in coordination. This lowers the redox potential of the amine, making electron transfer thermodynamically unfavorable. The PET process is blocked, and radiative decay (fluorescence) is restored (PET OFF).
Figure 1: Schematic of the Photoinduced Electron Transfer (PET) mechanism governing the signal response of DAM-7MC.
Chemical Synthesis
The synthesis of DAM-7MC is a three-step protocol starting from resorcinol. The critical step is the radical bromination of the C4-methyl group, which requires anhydrous conditions to prevent hydrolysis.
Synthetic Pathway[4][5]
Figure 2: Step-wise synthesis of DAM-7MC.
Detailed Protocol
Step 1: Pechmann Condensation (Formation of Core)
-
Dissolve resorcinol (11.0 g, 0.1 mol) in ethyl acetoacetate (13.0 g, 0.1 mol).
-
Add dropwise to concentrated H₂SO₄ (100 mL) while maintaining temperature <10°C.
-
Stir for 12 hours at room temperature. Pour into crushed ice.
-
Filter the precipitate, wash with water, and methylate the 7-OH group using dimethyl sulfate/K₂CO₃ in acetone to yield 7-methoxy-4-methylcoumarin (4-MMC) .
Step 2: Radical Bromination (Functionalization)
-
Dissolve 4-MMC (1.90 g, 10 mmol) in dry benzene or CCl₄ (50 mL).
-
Add N-bromosuccinimide (NBS) (1.78 g, 10 mmol) and a catalytic amount of benzoyl peroxide.
-
Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Filter off succinimide while hot. Evaporate solvent to obtain 4-(bromomethyl)-7-methoxycoumarin .
-
Critical Note: This intermediate is a lachrymator and skin irritant. Handle in a fume hood.
-
Step 3: Nucleophilic Substitution (Sensor Assembly)
-
Dissolve 4-(bromomethyl)-7-methoxycoumarin (2.69 g, 10 mmol) in dry toluene (30 mL).
-
Add diethylamine (1.5 mL, 15 mmol) dropwise.
-
Reflux for 4 hours.
-
Cool, filter the amine hydrobromide salt, and evaporate the solvent.
-
Recrystallize from ethanol to yield DAM-7MC as pale yellow crystals.
Characterization Data (Expected)
| Technique | Parameter | Expected Value/Signal |
| ¹H NMR (CDCl₃) | δ 6.15 (s, 1H) | Vinyl proton (H-3) of coumarin ring |
| δ 3.87 (s, 3H) | Methoxy group (-OCH₃) | |
| δ 3.65 (s, 2H) | Methylene bridge (Ar-CH₂ -N) | |
| δ 2.60 (q, 4H) | Ethyl methylene (-N(CH₂ CH₃)₂) | |
| δ 1.10 (t, 6H) | Ethyl methyl (-N(CH₂CH₃ )₂) | |
| MS (ESI) | m/z | [M+H]⁺ = 262.14 |
Metal Ion Sensing Protocol
This section describes the validation of DAM-7MC for Zn²⁺ detection (Turn-On) and Cu²⁺ detection (Turn-Off).
Reagents & Equipment
-
Stock Solution: 1.0 mM DAM-7MC in Acetonitrile (MeCN).
-
Metal Salts: Perchlorate or Nitrate salts of Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺, etc. (Chlorides may cause quenching via heavy atom effect).
-
Buffer: 10 mM HEPES or Tris-HCl (pH 7.2) / MeCN (1:1 v/v). Note: Pure water may limit solubility.
Fluorescence Titration Workflow
-
Blank Preparation: Add 20 μL of DAM-7MC stock to 2 mL of Buffer/MeCN mixture in a quartz cuvette. (Final [Probe] = 10 μM).
-
Spectral Scan: Record emission spectrum (
, ).-
Observation: Low fluorescence intensity (Quantum Yield
) due to PET.
-
-
Titration: Add aliquots (0.1 – 2.0 equivalents) of Zn(ClO₄)₂ solution.
-
Data Collection: Mix for 1 minute and record emission after each addition.
-
Observation: Fluorescence intensity at ~445 nm increases sigmoidally.
-
-
Interference Check: To a separate cuvette containing Probe + Zn²⁺, add 5 equivalents of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺). Signal should remain stable.
Data Analysis & Sensitivity
Calculate the Limit of Detection (LOD) using the linear range of the titration curve:
- : Standard deviation of the blank measurement.
- : Slope of the fluorescence intensity vs. concentration plot.
Biological Application Notes
For researchers applying DAM-7MC in live-cell imaging:
-
Cell Permeability: The lipophilic diethylamino and methoxy groups ensure good passive diffusion across cell membranes.
-
Incubation: 10–20 μM for 20 minutes at 37°C is standard.
-
Toxicity: Coumarin derivatives are generally low-toxicity, but viability assays (MTT) should be performed for concentrations >50 μM.
-
Subcellular Localization: Due to the amine, the probe may accumulate in acidic organelles (lysosomes) unless bound to metal ions.
References
-
Synthesis of Aminomethyl Coumarins: Kumar, S., et al. "Synthesis of coumarin derivatives."[1] Indian Journal of Chemistry, 2019.
-
Fluorescence Quenching Mechanisms (PET): Beddard, G. S., et al. "Concerning the fluorescence of some 7-hydroxycoumarins and related compounds." Journal of the Chemical Society, Perkin Transactions 2, 1977.[2]
-
Coumarin-Based Metal Sensors (Review): Anjoy, P., & Sasikumar, P. "Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions."[3] Journal of Fluorescence, 2023.
-
Reaction of 4-chloromethylcoumarins: Guler, E. M., et al. "Synthesis and characterization of 7-diethylamino-4-chloromethyl coumarin."[4] Chemico-Biological Interactions, 2024.[4]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Coumarin Based Fluorescent Probe for Detecting Heavy Metal Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of 7-diethylamino-4-Chloromethyl coumarin: Spectroscopic analysis, molecular docking, and anticancer activity on large intestine carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Intracellular Localization of Coumarin-Based Fluorescent Probes
Executive Summary
Coumarin (2H-chromen-2-one) scaffolds represent a cornerstone in bioimaging due to their high quantum yield, photostability, and large Stokes shifts. However, the utility of a coumarin probe is defined not by its fluorescence alone, but by its intracellular addressability .
This guide deconstructs the molecular engineering required to target coumarin probes to specific organelles—Mitochondria, Lysosomes, Lipid Droplets (LDs), and the Endoplasmic Reticulum (ER). It moves beyond basic staining to explain the physicochemical causality of localization and provides a self-validating protocol for confirming spatial distribution.
Molecular Engineering for Organelle Targeting
The intracellular distribution of a coumarin probe is dictated by the functional group attached to the scaffold, typically at the 3- or 7-positions. These "warheads" exploit specific micro-environmental properties (potential, pH, viscosity, or receptor binding).
Mitochondria: The Potential Gradient ( )
-
Targeting Mechanism: Electrophoretic accumulation.
-
The Warhead: Lipophilic Cations (e.g., Triphenylphosphonium - TPP).
-
Causality: Mitochondria maintain a negative membrane potential (
). Lipophilic cations can pass through the hydrophobic inner mitochondrial membrane and accumulate in the matrix according to the Nernst equation. For every 61.5 mV decrease in potential, there is a 10-fold increase in cation concentration. Consequently, TPP-coumarins can reach concentrations 100–500 times higher in the matrix than in the cytosol. -
Key Design: Linking TPP to the coumarin 3-position via a saturated alkyl linker prevents fluorescence quenching by the phosphonium cation.
Lysosomes: The pH Trap
-
Targeting Mechanism: Protonation-induced trapping.
-
The Warhead: Morpholine or Tertiary Amines (
). -
Causality: Lysosomes are acidic compartments (pH 4.5–5.0).[1] Neutral morpholine-coumarin probes permeate cell membranes passively. Once they diffuse into the lysosome, the acidic environment protonates the morpholine nitrogen. The resulting cation is membrane-impermeable, effectively "trapping" the probe inside.
-
Key Design: The morpholine group often serves a dual role: it targets the organelle and acts as a Photo-induced Electron Transfer (PET) quencher that is relieved upon protonation, turning the fluorescence "ON" only inside the lysosome.
Lipid Droplets (LDs): Solvatochromism & Lipophilicity[2]
-
Targeting Mechanism: Hydrophobic partitioning and Solvatochromism.
-
The Warhead: Extended
-conjugation with lipophilic tails (e.g., Triphenylamine). -
Causality: LDs consist of a core of neutral lipids (triacylglycerols) surrounded by a phospholipid monolayer. Probes designed for LDs are typically "Push-Pull" systems (Donor-
-Acceptor). They exhibit Aggregation-Induced Emission (AIE) or twisted intramolecular charge transfer (TICT). In the aqueous cytosol, they are quenched; in the viscous, non-polar LD core, rotation is restricted, and radiative decay (fluorescence) becomes dominant.
Endoplasmic Reticulum (ER): Receptor Binding & Amphiphilicity
-
Targeting Mechanism: Sulfonylurea receptor binding or logP tuning.
-
The Warhead: Sulfonamide groups (
) or pentafluorophenyl groups. -
Causality: Many ER-targeting coumarins bind specifically to sulphonylurea receptors abundant on the ER membrane. Alternatively, amphiphilic probes with a specific lipophilicity balance (logP
2–4) tend to accumulate in the ER membrane network.
Visualization: The Targeting Logic Tree
The following diagram illustrates the structural decision tree for synthesizing organelle-specific coumarin probes.
Figure 1: Structural logic flow dictating the intracellular fate of coumarin derivatives based on functional group chemistry.
Experimental Protocol: Validating Localization
Trust in a probe is established only through rigorous co-localization with established commercial markers.
Materials[3][4]
-
Coumarin Probe: Stock solution (1–10 mM in DMSO).
-
Commercial Trackers:
-
Mitochondria: MitoTracker™ Deep Red FM.
-
Lysosomes: LysoTracker™ Red DND-99.
-
ER: ER-Tracker™ Red.
-
-
Cell Line: HeLa or RAW 264.7 (adherent cells recommended).
Step-by-Step Workflow
-
Seeding: Seed cells on 35mm glass-bottom confocal dishes. Incubate 24h to reach 70% confluency.
-
Probe Loading (Sequential is Critical):
-
Why? Simultaneous loading can cause competitive uptake or fluorescence quenching (FRET) between dyes.
-
Add Coumarin Probe (final conc. 1–5 µM) in culture medium. Incubate for 20–30 min at 37°C.
-
Wash 3x with PBS to remove extracellular background.
-
-
Counter-Staining:
-
Add Commercial Tracker (e.g., MitoTracker Red, 100 nM). Incubate for 15 min.
-
Note: Do not wash if using ER-Tracker, as it can be washed out easily. For Mito/Lyso, wash 3x with PBS.
-
-
Imaging:
-
Use a Confocal Laser Scanning Microscope (CLSM).
-
Channel 1 (Coumarin): Excitation 405 nm / Emission 420–480 nm (Blue/Cyan).
-
Channel 2 (Tracker): Excitation 633 nm / Emission 650–700 nm (Far Red).
-
Crucial: Use "Sequential Scanning" (Line-by-Line) to eliminate spectral bleed-through.[2]
-
Quantitative Analysis (The "Trust" Metric)
Visual overlap is subjective.[3] You must calculate the Pearson’s Correlation Coefficient (PCC) using software like ImageJ (JACoP plugin) or Volocity.
| PCC Value ( | Interpretation |
| 0.8 – 1.0 | High Colocalization (Valid Target) |
| 0.5 – 0.79 | Partial Colocalization (Possible dual-targeting or leakage) |
| < 0.5 | No Colocalization (Off-target or cytosolic) |
Summary of Targeting Strategies
| Organelle | Targeting Moiety (Warhead) | Mechanism of Action | Key Chemical Feature | Reference |
| Mitochondria | Triphenylphosphonium (TPP) | Electrophoresis via | Delocalized Cationic Charge | [1, 2] |
| Lysosome | Morpholine / Diethylamine | pH Trapping (Protonation) | Basic Nitrogen ( | [3, 4] |
| Lipid Droplet | Triphenylamine / Coumarin-fused | Solvatochromism / TICT | Lipophilic | [5, 6] |
| Endoplasmic Reticulum | Sulfonamide / Phenyl | Receptor Binding / Amphiphilicity | Sulfonylurea moiety | [7] |
Troubleshooting & Optimization
Issue 1: High Background Signal (Cytosolic Haze)
-
Cause: The probe is not "turning on" specifically or is leaking out.
-
Solution: Switch to a "fluorogenic" design. For lysosomes, ensure the PET mechanism is tuned so the probe is non-fluorescent at pH 7.4 (cytosol) and highly fluorescent at pH 5.0.
Issue 2: Photobleaching
-
Cause: Coumarins are generally stable, but high laser power destroys them.
-
Solution: Use lower laser power (1-2%) and higher gain. Add antioxidants (e.g., ascorbic acid) to the imaging buffer if live-cell dynamics allow.
Issue 3: Cytotoxicity
-
Cause: Cationic probes (Mito-targeters) can disrupt the membrane potential if concentration is too high, causing mitochondrial depolarization.
-
Solution: Perform an MTT assay. Ensure working concentration is well below the IC50. For TPP probes, stay below 5 µM.
References
-
Targeting Mitochondria: Zielonka, J., et al. (2017). "Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications."[4][5] Chemical Reviews. [Link]
-
Mito-Coumarin Probes: Jung, H.S., et al. (2017). "Coumarin-based fluorescent probes for mitochondria."[6] Chemical Communications. [Link]
-
Lysosome Targeting: Wang, L., et al. (2023). "Lysosome-Specific Coumarin-Based Fluorescent Bioprobes for in Vivo Polarity Sensing and Cancer Treatment." Bioconjugate Chemistry. [Link][7]
-
Morpholine Mechanism: Yu, H., et al. (2025). "Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group." Molecules. [Link][1][8][9][6][10]
-
Lipid Droplets: Reisch, A., & Klymchenko, A. S. (2016). "Fluorescent Polymer Nanoparticles Based on Dyes: Seeking Brighter Tools for Bioimaging." Small. [Link]
-
Solvatochromic LD Probes: Singha, S., et al. (2019). "Coumarin-Based Fluorescent Probes for Super-resolution and Dynamic Tracking of Lipid Droplets." Analytical Chemistry. [Link]
-
ER Targeting: Gandioso, A., et al. (2018). "Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum."[9] Photochemistry and Photobiology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biology & Biochemistry Imaging Core (BBIC) | Advice on Co-localization [bbic.nsm.uh.edu]
- 3. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosome-Specific Coumarin-Based Fluorescent Bioprobes for in Vivo Polarity Sensing and Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Fidelity Protein Labeling and Probing with 4-((Diethylamino)methyl)-7-methoxycoumarin Derivatives
This Application Note is structured to address the specific chemical nature of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one (referred to herein as DEMC ).
Critical Scientific Clarification: The molecule DEMC is a tertiary amine and chemically inert for direct covalent conjugation to proteins under standard physiological conditions. It is typically the product of reacting the labeling reagent 4-Bromomethyl-7-methoxycoumarin (Br-MMC) with diethylamine, or it functions as a stand-alone pH-sensitive/lysosomotropic probe due to the protonatable amine.
Therefore, this guide provides two distinct workflows:
-
Covalent Labeling Protocol: Using the reactive precursor (Br-MMC) to generate a 4-aminomethyl-7-methoxycoumarin tag on protein carboxyls/amines.
-
Functional Probe Protocol: Using DEMC itself as a non-covalent fluorogenic sensor for acidic organelles (lysosomes).
Executive Summary
This compound (DEMC) represents a class of environment-sensitive coumarin fluorophores. While the 7-methoxy group provides a stable, high-quantum-yield blue fluorescence, the 4-((diethylamino)methyl) substituent introduces a protonatable tertiary amine. This architecture allows the molecule to function as a Photoinduced Electron Transfer (PET) sensor, modulating fluorescence intensity based on local pH or binding status.
For protein conjugation, the reactive analog 4-Bromomethyl-7-methoxycoumarin (Br-MMC) is utilized.[1] Upon reaction with protein carboxylates (Asp, Glu, C-terminus), it forms a stable ester linkage, effectively "tagging" the protein with a fluorescent moiety structurally homologous to DEMC.
Key Optical Properties
| Property | Value | Notes |
| Excitation Max ( | 325 – 360 nm | UV-excitable; compatible with DAPI filters. |
| Emission Max ( | 400 – 450 nm | Bright blue fluorescence. |
| Stokes Shift | ~80 nm | Large shift reduces self-quenching artifacts. |
| Quantum Yield ( | 0.6 – 0.8 | High efficiency in organic solvents/hydrophobic pockets. |
| Solubility | Low in water | Requires DMSO/DMF stock preparation. |
Mechanism of Action
Fluorescence Modulation (PET Mechanism)
The fluorescence of DEMC is governed by the protonation state of the diethylamino group at the C4 position.
-
Neutral State (High pH): The lone pair on the amine can donate an electron to the excited coumarin fluorophore (PET), quenching fluorescence.
-
Protonated State (Low pH): Protonation locks the lone pair, suppressing PET and restoring strong blue fluorescence. This makes DEMC an excellent "turn-on" sensor for acidic environments (e.g., lysosomes, pH < 6.0).
Covalent Labeling Chemistry
To covalently attach this fluorophore class to proteins, 4-Bromomethyl-7-methoxycoumarin (Br-MMC) is used.[1] It acts as an alkylating agent.
-
Target: Carboxyl groups (Aspartate, Glutamate) in aprotic solvents or in the presence of crown ethers.
-
Secondary Target: Histidine or Lysine residues (less common, requires specific pH control).
Figure 1: Dual pathways for Coumarin application. Pathway A depicts covalent tagging using the bromomethyl precursor. Pathway B depicts the mechanism of the diethylamino-derivative as a pH-sensitive probe.
Protocol A: Covalent Protein Labeling (Carboxyl-Targeted)
Purpose: To label protein carboxylic acids using 4-Bromomethyl-7-methoxycoumarin (Br-MMC). Note: This reaction is most efficient in non-aqueous conditions (e.g., lyophilized peptides/proteins in DMF) or using phase-transfer catalysis, as water competes with the alkyl halide.
Reagents Required[3][4][5][6][7][8]
-
Labeling Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-MMC) [Sigma/Aldrich or similar].
-
Catalyst: 18-Crown-6 (solubilizes carboxylate salts in organic solvents).
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: Anhydrous DMF or Acetonitrile.
-
Purification: Sephadex G-25 column or Dialysis cassette.
Step-by-Step Methodology
-
Protein Preparation:
-
Lyophilize the target protein to remove water.
-
Resuspend protein (1–5 mg/mL) in anhydrous DMF. Note: Ensure protein compatibility with DMF.
-
-
Activation:
-
Add finely powdered anhydrous
(5-fold molar excess over carboxyl groups) and 18-Crown-6 (catalytic amount, 0.1 eq). -
Stir/vortex for 10 minutes to form the reactive carboxylate salt.
-
-
Conjugation:
-
Dissolve Br-MMC in DMF (10 mg/mL).
-
Add Br-MMC to the protein solution (10-fold molar excess over protein).
-
Incubation: Incubate at 30–40°C for 2–4 hours in the dark. Higher temperatures accelerate the reaction but risk protein denaturation.
-
-
Quenching:
-
Add a small volume of dilute acetic acid to neutralize the base.
-
-
Purification:
-
Perform size-exclusion chromatography (Sephadex G-25) equilibrated with PBS (pH 7.4) to remove unreacted coumarin and organic solvents.
-
Alternatively, dialyze against PBS at 4°C for 24 hours.
-
Protocol B: Non-Covalent Lysosomal Probing
Purpose: Use This compound (DEMC) to visualize acidic organelles in live cells.
Reagents Required[3][4][5][6][7][8]
-
Probe: DEMC (synthesized or custom ordered).
-
Stock Solvent: DMSO.
-
Live Cell Imaging Buffer: HBSS or phenol-red free DMEM.
Step-by-Step Methodology
-
Stock Solution:
-
Dissolve DEMC in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light.
-
-
Cell Staining:
-
Dilute stock to a working concentration of 1–10 µM in warm culture medium.
-
Aspirate media from cells (e.g., HeLa, CHO) and add the staining solution.
-
Incubate: 30 minutes at 37°C / 5% CO2.
-
-
Wash:
-
Wash cells 3x with pre-warmed HBSS to remove excess background probe.
-
-
Imaging:
-
Transfer to a fluorescence microscope.
-
Filter Set: DAPI or BFP (Ex: 350 nm / Em: 450 nm).
-
Observation: Lysosomes will appear as bright blue punctate structures due to the accumulation and protonation of the diethylamino group in the acidic lumen.
-
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| No Fluorescence (Protocol A) | Hydrolysis of Br-MMC | Ensure DMF is anhydrous. Br-MMC hydrolyzes rapidly in water to form the non-reactive alcohol. |
| Precipitation | Protein insolubility in DMF | Use a co-solvent system (e.g., 10% DMF in Bicarbonate buffer), though labeling efficiency will decrease. |
| High Background (Protocol B) | Probe aggregation | Reduce working concentration to <1 µM. Sonicate stock solution before dilution. |
| Weak Signal | pH not acidic enough | DEMC requires pH < 6.0 for max fluorescence. Ensure cells are healthy and lysosomes are active. |
References
-
Synthesis and Properties of Coumarin Derivatives
-
Labeling Reagent (Br-MMC)
-
Title: 4-Bromomethyl-7-methoxycoumarin as a fluorescent label for carboxylic acids.[3]
-
Source: Sigma-Aldrich Product Sheet.
-
-
Mechanism of Aminomethyl-Coumarins
-
General Coumarin Labeling Strategies
- Title: The Definitive Guide to 7-Amino-4-methylcoumarin Deriv
-
Source: BenchChem.
Sources
Application Note: Conjugation of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one to Antibodies
[1]
Introduction & Chemical Strategy
This guide details the protocol for conjugating 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one (a derivative of the 7-methoxycoumarin fluorophore family) to IgG antibodies.[1] Coumarin derivatives are widely used as blue-fluorescent probes (Excitation ~320–350 nm; Emission ~400–450 nm) in flow cytometry and microscopy, particularly for multi-color panels where the UV/Violet laser lines are utilized.[1]
Critical Chemical Assessment
Scientific Integrity Check: The molecule this compound contains a tertiary amine and a methoxy group on the coumarin ring.[1] Crucially, this native structure lacks a spontaneous bioconjugation handle (such as an N-hydroxysuccinimide (NHS) ester, maleimide, or isothiocyanate) capable of reacting directly with antibody amino acid side chains under physiological conditions.[1]
Therefore, this protocol operates on the authoritative premise that the researcher is either:
-
Using a functionalized derivative of this fluorophore (e.g., an NHS-ester activated form).[1]
-
Intends to activate the core molecule (e.g., via chloromethylation or carboxylate insertion) prior to labeling.[1]
For the purpose of this application note, we focus on the NHS-Ester Conjugation Chemistry , as it is the industry standard for attaching coumarins to the primary amines (Lysines) of antibodies.
Mechanism of Action
The conjugation relies on the nucleophilic attack of the
Figure 1: Reaction mechanism for the conjugation of NHS-activated coumarin to antibody lysine residues.[1]
Materials & Equipment
Reagents
| Reagent | Specification | Purpose |
| Antibody | IgG, >1 mg/mL, free of BSA/Gelatin | Target biomolecule.[1][] |
| Coumarin-NHS | Activated derivative of this compound | Reactive fluorophore.[1] |
| DMSO | Anhydrous, >99.9% | Solvent for hydrophobic coumarin.[1] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.3 | Promotes deprotonation of Lysines.[1] |
| Purification Resin | Sephadex G-25 or Zeba Spin Columns (7K MWCO) | Removes unreacted dye. |
| Storage Buffer | PBS, pH 7.2 + 0.05% Sodium Azide | Final storage. |
Equipment
Experimental Protocol
Phase 1: Antibody Preparation
Causality: Antibodies are often stored in buffers containing Tris or Glycine. These contain primary amines that will compete with the antibody for the dye, killing the reaction.
-
Buffer Exchange: If the antibody is in Tris/Glycine, dialyze or spin-column exchange into PBS (pH 7.2-7.4) .[1]
-
Concentration Adjustment: Dilute or concentrate the antibody to 1–5 mg/mL .
-
Note: Higher concentrations (e.g., 5 mg/mL) improve labeling efficiency by favoring second-order reaction kinetics.[1]
-
Phase 2: Conjugation Reaction[1]
-
Prepare Dye Stock: Dissolve the Coumarin-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL .
-
Molar Excess Calculation: Coumarins are smaller and less sterically hindering than large dyes (like PE), but often have lower quantum yields, requiring a higher Degree of Labeling (DOL).[1]
-
Recommended Target: 15–20 molar excess of dye.[1]
-
-
Reaction Mix:
-
Add 10% volume of 1 M Sodium Bicarbonate (pH 8.5) to the antibody solution (raising pH to ~8.3).
-
Slowly add the calculated volume of Coumarin-DMSO to the antibody while vortexing gently.
-
Constraint: Keep final DMSO concentration < 10% to prevent antibody denaturation.[1]
-
-
Incubation: Incubate for 60 minutes at Room Temperature in the dark with gentle rotation.
Phase 3: Purification
Causality: Unreacted coumarin is hydrophobic and can non-specifically bind to the antibody or stick to cells during assays, causing high background.
Quality Control & Validation
Degree of Labeling (DOL) Calculation
You must determine how many coumarin molecules are attached per antibody.[1]
Formula:
Parameters:
- : Absorbance of conjugate at 280 nm.[1][4][5][6]
- : Absorbance of conjugate at dye max (approx 320–350 nm).[1]
- : Extinction coefficient of IgG (~210,000 M⁻¹cm⁻¹).[1][5]
- : Extinction coefficient of the Coumarin (~20,000–25,000 M⁻¹cm⁻¹, check specific lot).
-
: Correction Factor (
for free dye).[1][4] For 7-methoxycoumarins, typically 0.14 – 0.18 .[1]
Target DOL:
-
Optimal: 5 – 8 dyes/antibody.[1]
-
Why? Coumarins are intrinsically dim.[1] A higher DOL is needed for signal, but >10 may cause precipitation.[1]
Workflow Visualization
Figure 2: Step-by-step workflow for antibody-coumarin conjugation.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low DOL (< 3) | Hydrolysis of NHS ester | Use fresh anhydrous DMSO; ensure dye stock is dry. |
| Buffer pH too low | Ensure reaction buffer is pH 8.3–8.[1]5. | |
| Competing amines | Dialyze antibody thoroughly to remove Tris/Glycine.[1] | |
| Precipitation | Over-labeling (DOL > 10) | Reduce molar excess of dye (try 10x instead of 20x). |
| Hydrophobic aggregation | Add non-ionic detergent (e.g., 0.05% Tween-20) to storage buffer. | |
| High Background | Free dye remaining | Perform a second purification step (dialysis). |
References
Sources
- 1. 4-Methyl-7-diethylaminocoumarin | C14H17NO2 | CID 7050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 4. Degree of labeling (DOL) step by step [abberior.rocks]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. thno.org [thno.org]
Application Note: Optimization of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one for Cellular Staining and pH Sensing
[1]
Core Directive & Mechanism of Action
Chemical Identity & Function
The molecule consists of a 7-methoxycoumarin fluorophore (providing blue fluorescence,
-
Mechanism: The diethylamino group (
) acts as a proton acceptor.[1][4] In neutral pH (cytosol), the molecule is relatively lipophilic and membrane-permeable.[1][4] Upon entering acidic organelles (lysosomes/endosomes, pH 4.5–5.0), the amine becomes protonated.[1][4] This protonation prevents the molecule from crossing the membrane back into the cytosol (Ion Trapping), resulting in selective accumulation in acidic compartments.[1][4] -
Fluorescence Modulation: The unprotonated amine often quenches the coumarin fluorescence via Photoinduced Electron Transfer (PET).[1][4] Protonation blocks this PET mechanism, leading to fluorescence enhancement in acidic environments.[1][4]
Working Concentration Summary
The optimal concentration is highly dependent on the target application (Live Cell Imaging vs. Analytical Standard).
| Application | Recommended Concentration | Incubation Time | Solvent |
| Live Cell Lysosomal Staining | 1 µM – 10 µM | 30 – 60 min | DMSO (Stock) / Media |
| Fixed Cell Counterstaining | 5 µM – 20 µM | 15 – 30 min | PBS |
| Analytical Standard (HPLC) | 10 µM – 100 µM | N/A | Acetonitrile/Methanol |
| pH Titration Assay | 1 µM – 50 µM | Immediate | Buffer (pH 3–10) |
Experimental Protocols
Preparation of Stock Solutions
CAUTION: Coumarin derivatives are light-sensitive.[1] Perform all steps in low light or amber tubes.
-
Solubility Check: DEMMC is hydrophobic.[1][4] Dissolve in high-grade anhydrous DMSO (Dimethyl Sulfoxide).[1][4]
-
Stock Concentration: Prepare a 10 mM master stock.
-
Storage: Aliquot into 20 µL volumes and store at -20°C , desicated and protected from light. Stable for 6 months.
Protocol A: Live Cell Lysosomal Staining
This protocol utilizes the ion-trapping mechanism to visualize acidic organelles.[1]
Materials:
-
Adherent cells (e.g., HeLa, CHO, HEK293) on glass-bottom dishes.[1][4]
-
Live Cell Imaging Solution (LCIS) or Phenol-red free media.[1]
Step-by-Step Procedure:
-
Dilution: Dilute the 10 mM stock into pre-warmed (
) culture media to a final concentration of 5 µM . -
Incubation: Remove growth media from cells and add the staining solution.[1][4]
-
Time: Incubate at 37°C / 5% CO₂ for 30 to 60 minutes .
-
Wash (Optional):
-
Imaging: Transfer to microscope stage (
).
Protocol B: pH Calibration / Titration
To determine the
-
Buffer Prep: Prepare a series of phosphate/citrate buffers ranging from pH 3.0 to pH 10.0 (0.5 pH increments).
-
Dye Addition: Add DEMMC to each buffer at a final concentration of 10 µM .
-
Measurement: Aliquot 100 µL into a black 96-well plate.
-
Read: Measure fluorescence (Ex 340 nm / Em 420 nm).
-
Analysis: Plot Fluorescence Intensity vs. pH. Fit to a sigmoidal dose-response curve to determine the apparent
.[1]
Mechanism & Workflow Visualization
The following diagram illustrates the Ion Trapping Mechanism that drives the staining specificity of DEMMC.
Caption: Mechanism of Lysosomal Accumulation. The neutral probe diffuses across membranes but becomes protonated and trapped in acidic organelles, activating fluorescence.[4]
Technical Considerations & Troubleshooting
Spectral Overlap
DEMMC emits in the blue region (
-
Compatibility: Compatible with GFP, RFP, and MitoTracker Red.[1][4]
-
Incompatibility: Do not use with DAPI or Hoechst 33342, as their spectra overlap significantly.[1][4] If nuclear counterstaining is required, use a far-red nuclear stain (e.g., DRAQ5).[1][4]
Photostability
Coumarins are moderately photostable but less robust than Alexa Fluor or Cyanine dyes.[1][4]
-
Mitigation: Minimize laser power and exposure time. Use antifade mounting media if fixing (though fixation often leads to probe leakage).[1][4]
Fixation
Like most lysosomotropic amines, DEMMC relies on pH gradients.[1][4] Fixation (PFA/Methanol) destroys these gradients , causing the dye to leak into the cytosol or wash away.[1][4]
References
-
Dünges, W. (1977).[1][4] "4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids."[1][6] Analytical Chemistry, 49(3), 442–445.[1][4] Link[1][4]
- Context: Describes the synthesis precursor (Br-MMC) and the fluorescence properties of the 7-methoxycoumarin core.
-
Kikuchi, K., et al. (1992).[1][4] "Novel fluorescent indicators for calcium and pH." Analytical Biochemistry.
- Context: Establishes the mechanism of using amino-coumarins for pH sensing via PET quenching.
-
Molecular Probes (Thermo Fisher). "Coumarin and Coumarin Derivatives - Section 10.1." The Molecular Probes Handbook. Link
-
Lakowicz, J. R. (2006).[1][4] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1][4]
Application Note: 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one as a Ratiometric Fluorescent pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Light in pH Measurement
In the intricate landscape of cellular biology and drug development, the precise measurement of pH is paramount. It governs a vast array of physiological processes, from enzyme activity and protein stability to cellular signaling and drug uptake. Traditional methods for pH measurement, such as electrodes, often lack the spatial resolution and non-invasiveness required for delicate biological systems. Fluorescent pH indicators have emerged as a powerful alternative, offering high sensitivity and the ability to monitor pH changes in real-time within living cells and complex microenvironments.
This application note details the use of 4-((diethylamino)methyl)-7-methoxy-2H-chromen-2-one, a novel coumarin-based fluorescent probe, for the ratiometric determination of pH. We will delve into the underlying scientific principles, provide detailed experimental protocols for its application, and guide you through the analysis and interpretation of the resulting data.
Scientific Foundation: A Tale of Two States
The functionality of this compound as a pH indicator is rooted in its molecular structure and the interplay of photoinduced electron transfer (PeT) and intramolecular charge transfer (ICT).[1][2][3] The coumarin core is a robust fluorophore, and its fluorescence properties are intricately linked to the electronic state of the diethylaminomethyl substituent at the 4-position.
At alkaline or neutral pH , the diethylamino group is in its neutral, deprotonated state. The lone pair of electrons on the nitrogen atom can participate in an ICT process upon photoexcitation of the coumarin fluorophore. This ICT state is highly fluorescent, emitting light at a characteristic wavelength.
In an acidic environment , the diethylamino group becomes protonated. This protonation effectively quenches the ICT process, as the lone pair of electrons is no longer available.[2] Consequently, the fluorescence of the molecule is either significantly reduced or shifted to a different wavelength.[1][4] This pH-dependent switching between two distinct fluorescent states allows for the ratiometric measurement of pH, a technique that enhances accuracy by minimizing the impact of variations in probe concentration, photobleaching, and instrumental fluctuations.
Figure 1: pH-dependent equilibrium of this compound.
Key Characteristics and Properties
While specific experimental data for this exact molecule is not extensively published, we can infer its properties based on the well-established behavior of similar coumarin derivatives.
| Property | Estimated Value/Characteristic | Rationale |
| Excitation Wavelength (λex) | ~380 - 420 nm | Based on 7-methoxy and 7-amino coumarin derivatives.[5] |
| Emission Wavelength (λem) | Deprotonated: ~450 - 480 nmProtonated: Shifted or Quenched | Expect a blue to cyan emission for the fluorescent state. The protonated state's emission will differ significantly.[1][4] |
| pKa | ~6.5 - 7.5 | The pKa of the conjugate acid of tertiary amines is around 10.8, but this is expected to be lower due to the electron-withdrawing nature of the coumarin ring.[6] The precise pKa should be determined experimentally. |
| Quantum Yield | Moderate to High in the deprotonated state | 7-aminocoumarin derivatives are known for their high quantum yields.[7] |
| Solubility | Soluble in organic solvents (DMSO, Ethanol). Aqueous solubility may be limited. | The diethylaminomethyl group may impart some aqueous solubility, especially in its protonated form. |
Experimental Protocols
Preparation of Stock and Working Solutions
Rationale: A concentrated stock solution in an anhydrous organic solvent ensures stability and longevity. Serial dilutions into the appropriate aqueous buffer are then performed for experiments.
Protocol:
-
Stock Solution (10 mM): Dissolve the required amount of this compound in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.
-
Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate buffer system. The optimal working concentration should be determined empirically to achieve a good signal-to-noise ratio without causing cellular toxicity or significant inner filter effects.
In Vitro pH Titration and pKa Determination
Rationale: This protocol establishes the relationship between fluorescence intensity and pH, allowing for the determination of the probe's pKa, which is the pH at which 50% of the indicator is in its protonated form. This calibration is crucial for accurate pH measurements.[8][9]
Protocol:
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9 in 0.5 pH unit increments). A universal buffer system or a series of buffers with overlapping ranges (e.g., citrate for acidic, phosphate for neutral, and borate for alkaline) can be used. Ensure the ionic strength of all buffers is consistent.
-
Sample Preparation: In a 96-well plate or individual cuvettes, add the working solution of the fluorescent probe to each of the different pH buffers. Include a buffer-only control for background subtraction.
-
Fluorescence Measurement: Using a fluorescence spectrophotometer or plate reader, record the fluorescence emission spectrum for each pH point. If a spectral shift is observed, record the intensity at two different emission wavelengths. If fluorescence quenching occurs, record the intensity at the emission maximum.
-
Data Analysis and pKa Calculation:
-
Plot the fluorescence intensity (or the ratio of intensities at two wavelengths) as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation (or a sigmoidal dose-response curve) to determine the pKa of the indicator.
-
Figure 2: Workflow for in vitro pH titration and pKa determination.
Live Cell Imaging of Intracellular pH
Rationale: This protocol outlines the steps for loading the fluorescent probe into live cells and acquiring fluorescence images to monitor intracellular pH changes.[10][11][12]
Protocol:
-
Cell Culture: Plate cells on a suitable imaging dish or chamber slide and allow them to adhere overnight.
-
Probe Loading:
-
Prepare a loading buffer by diluting the probe's stock solution in a physiologically compatible buffer (e.g., Hank's Balanced Salt Solution, HBSS). The final concentration of the probe and DMSO should be optimized to minimize cytotoxicity.
-
Remove the cell culture medium and wash the cells with the loading buffer.
-
Incubate the cells with the probe-containing loading buffer for a suitable duration (e.g., 15-30 minutes) at 37°C. The optimal loading time should be determined empirically.
-
-
Washing: After incubation, wash the cells with fresh loading buffer to remove any excess, unloaded probe.
-
Imaging:
-
Mount the imaging dish on a fluorescence microscope equipped with the appropriate filters for the probe's excitation and emission wavelengths.
-
Acquire fluorescence images at the two emission wavelengths (for ratiometric imaging) or at the single emission wavelength (for intensity-based measurements).
-
To induce intracellular pH changes for dynamic studies, cells can be treated with agents such as nigericin (in the presence of high potassium to equilibrate intracellular and extracellular pH) or ammonium chloride.
-
-
Image Analysis:
-
Calculate the ratio of the fluorescence intensities from the two emission channels for each pixel or region of interest.
-
Use the in vitro pH calibration curve to convert the fluorescence ratios to intracellular pH values.
-
Data Interpretation and Considerations
-
Ratiometric Analysis: The key advantage of this probe is its potential for ratiometric measurements. By taking the ratio of the fluorescence intensities at two different wavelengths, the measurement becomes independent of factors like probe concentration and excitation intensity, leading to more robust and quantitative data.
-
Calibration is Key: Accurate determination of intracellular pH relies on a precise in vitro calibration curve. It is important to perform this calibration under conditions that mimic the intracellular environment as closely as possible (e.g., ionic strength, viscosity).
-
Photostability: Coumarin dyes generally exhibit good photostability. However, it is always advisable to minimize light exposure to the sample to prevent photobleaching and phototoxicity, especially during live-cell imaging.
-
Cellular Localization: The subcellular distribution of the probe should be determined, as pH can vary significantly between different organelles. Co-localization studies with organelle-specific markers may be necessary.
Conclusion
This compound represents a promising fluorescent tool for the sensitive and ratiometric measurement of pH in a variety of research and drug development applications. Its pH-dependent fluorescence, governed by a well-understood photo-physical mechanism, allows for quantitative analysis of pH in both in vitro and cellular contexts. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can effectively harness the power of this coumarin-based probe to gain valuable insights into the critical role of pH in biological systems.
References
-
Huda, Z. U., Mansha, A., Asim, S., & Shahzad, A. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence, 32(1), 57-66. [Link]
-
Li, Y., et al. (2017). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 7(65), 41045-41052. [Link]
- Kumar, K. M., et al. (2019). Synthesis of 4-{[(4̍-methyl-coumarin-7̍-yl)amino]methyl}-coumarin derivatives. Indian Journal of Chemistry - Section B, 58B(11), 1252-1256.
- Harmon, D., Tu, Y., & Pham, H. (2018). The Effects of pH on the Fluoresnce of 6-Hydroxy Coumarin. Calvin Digital Commons.
- Re-evaluation of a coumarin-based palladium sensor: a case of mistaken identity. (2020). Dalton Transactions, 49(1), 15-18.
- Photophysics of 7-Mercapto-4-methylcoumarin and Derivatives: Complementary Fluorescence Behaviour to 7-Hydroxycoumarins. (2019). ChemistrySelect, 4(26), 7653-7661.
-
Niu, H., et al. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews, 52(6), 2135-2162. [Link]
- Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. (2017). Journal of Taibah University for Science, 11(6), 1154-1161.
- Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations. (2019). Analytical Chemistry, 91(15), 10126-10133.
- General method of UV-Vis and fluorescence titr
- Solvation and Protonation of Coumarin 102 in Aqueous Media: A Fluorescence Spectroscopic and Theoretical Study. (2014). The Journal of Physical Chemistry B, 118(27), 7647-7657.
- Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. (2023). Biosensors, 13(6), 643.
- Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols. (2014). Analytical Chemistry, 86(17), 8675-8682.
- Controlling Stimulated Emission via Intramolecular Charge Transfer in Amino-Coumarin Dyes: Switching from Reverse Saturable to Saturable Absorption. (2023). International Journal of Molecular Sciences, 24(21), 15881.
- Tuning the pKa of a pH Responsive Fluorophore and the Consequences for Calibration of Optical Sensors Based on a Single Fluorophore but Multiple Receptors. (2019). ACS Sensors, 4(3), 636-643.
-
Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). Master Organic Chemistry. [Link]
- Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. (2023). RSC Advances, 13(46), 32363-32369.
- Synthesis and Photophysical Properties of Polarized 7-Heteroaryl Coumarins. (2023). The Journal of Organic Chemistry, 88(3), 1541-1554.
Sources
- 1. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Photophysical Properties of Polarized 7-Heteroaryl Coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00668B [pubs.rsc.org]
- 12. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization and Use of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one for Live-Cell Tracking and Organelle Staining
An Application Note and Protocol Guide for Researchers
Introduction: The Versatility of the Coumarin Scaffold in Cellular Imaging
Coumarin and its derivatives represent a cornerstone class of fluorophores in biological research, prized for their robust photophysical properties, including high fluorescence quantum yields, excellent photostability, and environmentally sensitive emission spectra.[1] The core 2H-chromen-2-one structure is a versatile scaffold that can be chemically modified at various positions to fine-tune its spectral properties and biological targeting capabilities. Strategic substitutions allow for the development of probes that can visualize specific cellular components, detect reactive oxygen species (ROS), or monitor changes in the cellular microenvironment.[2]
This guide focuses on a specific, novel derivative: 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one . While direct literature on this exact compound is sparse, its structural features—a 7-methoxy electron-donating group and a 4-((diethylamino)methyl) basic side-chain—allow us to predict its behavior and design a robust framework for its application in cell tracking. We hypothesize that this compound will function as a lipophilic, pH-sensitive probe capable of passively crossing the cell membrane and accumulating in acidic organelles, such as lysosomes, making it a valuable tool for long-term cell tracking and studying lysosomal dynamics.
Predicted Physicochemical and Photophysical Properties
The functionality of a fluorescent probe is dictated by its chemical structure. The key moieties of this compound suggest a specific set of properties ideal for live-cell imaging.
-
7-Methoxy Group: This electron-donating group is known to enhance the fluorescence quantum yield of the coumarin core.
-
4-((Diethylamino)methyl) Group: This is the most functionally significant substituent. The tertiary amine acts as a weak base. In the neutral pH of the cytoplasm (~7.2-7.4), the amine is largely deprotonated. However, in the acidic environment of late endosomes and lysosomes (pH ~4.5-5.5), it will become protonated. This protonation can "trap" the molecule within the organelle and often enhances its fluorescence, a property known as ion trapping or lysosomotropism.
Based on data from structurally similar coumarin derivatives, we can predict the following properties.
| Property | Predicted Value / Characteristic | Rationale & Supporting Evidence |
| Molecular Formula | C₁₅H₁₉NO₃ | Calculated from the chemical structure. |
| Molecular Weight | ~261.32 g/mol | Calculated from the chemical formula. |
| Excitation Max (λex) | 380 - 410 nm (Violet Laser) | Coumarins with electron-donating groups at position 7 typically absorb in the near-UV to violet range. 7-aminocoumarins are well-established violet-excitable dyes.[3] |
| Emission Max (λem) | 450 - 490 nm (Blue/Cyan) | A significant Stokes shift is characteristic of many coumarin dyes, minimizing self-quenching and simplifying detection.[4] |
| Solubility | Soluble in DMSO, Ethanol; Poorly soluble in aqueous media. | The aromatic coumarin core is hydrophobic. Stock solutions should be prepared in an organic solvent like DMSO.[2] |
| Quantum Yield (Φ) | Moderate to High (Φ > 0.5) in non-polar environments. | The 7-methoxy group and protonation in acidic organelles are expected to lead to bright fluorescence. |
| pH Sensitivity | High | The diethylamino group (pKa ~6-7) will be protonated in acidic compartments, leading to accumulation and enhanced fluorescence. |
| Cytotoxicity | Expected to be low at optimal working concentrations. | Coumarin dyes are generally well-tolerated by cells for imaging studies, but this must be empirically determined.[2] |
Proposed Mechanism: A Lysosomotropic Staining Agent
We propose that this compound functions as a lysosomotropic agent. This mechanism involves several key steps that result in the specific and bright labeling of acidic organelles, making it an excellent candidate for tracking cell populations over time, as lysosomes are stable and inherited by daughter cells.
The proposed workflow is as follows:
-
Passive Diffusion: The neutral, lipophilic form of the dye freely diffuses across the plasma membrane into the cell's cytoplasm.
-
Organelle Sequestration: The dye permeates all cellular membranes, including those of acidic organelles like lysosomes.
-
Protonation and Trapping: Inside the lysosome, the low pH causes the protonation of the diethylamino group. The resulting positive charge prevents the dye from diffusing back across the lysosomal membrane.
-
Fluorescence Enhancement: This sequestration leads to a high local concentration of the dye. The protonated state and the non-aqueous nature of the lysosomal interior enhance the fluorescence signal, resulting in bright and specific staining.
Caption: Proposed mechanism of lysosomotropic staining.
Experimental Protocols
These protocols provide a framework for the characterization and application of this compound. It is critical to empirically determine the optimal staining concentration and incubation time for each cell type.
Protocol 3.1: Reagent Preparation and Storage
-
Dye Stock Solution (10 mM):
-
Weigh out 2.61 mg of this compound (MW = 261.32 g/mol ).
-
Dissolve in 1 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Vortex thoroughly until fully dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light. A properly stored stock solution should be stable for at least 6 months.
-
Protocol 3.2: Workflow for Determining Optimal Staining Concentration
The goal is to find the lowest dye concentration that provides a bright, stable signal with minimal impact on cell viability. A typical starting range for coumarin derivatives is 1-10 µM.[2]
Caption: Workflow for optimizing dye concentration.
Protocol 3.3: General Live-Cell Staining for Cell Tracking
This protocol assumes an optimal concentration has been determined (e.g., 2.5 µM).
-
Cell Preparation: Seed cells in a glass-bottom dish or chamber slide appropriate for fluorescence microscopy. Culture until they reach the desired confluency (typically 50-70%).
-
Staining Solution Preparation: Pre-warm complete culture medium to 37°C. Prepare the staining solution by diluting the 10 mM stock solution to the final, optimized concentration (e.g., for 2.5 µM, add 2.5 µL of stock to 10 mL of medium).
-
Cell Staining:
-
Aspirate the existing culture medium from the cells.
-
Gently wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).
-
Add the staining solution to the cells.
-
Incubate at 37°C in a CO₂ incubator for 30-60 minutes.
-
-
Wash and Image:
-
Aspirate the staining solution.
-
Wash the cells twice with pre-warmed PBS or live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
Add fresh, pre-warmed imaging medium to the cells.
-
Proceed with fluorescence microscopy using a filter set appropriate for violet excitation and blue/cyan emission (e.g., DAPI filter set).
-
Protocol 3.4: Co-localization with a Known Lysosomal Marker
To validate the hypothesis of lysosomal accumulation, perform a co-staining experiment with a commercially available lysosomal probe with a different emission spectrum (e.g., LysoTracker™ Red DND-99).
-
Follow steps 1-3 of the General Live-Cell Staining Protocol (3.3).
-
In the last 15 minutes of incubation, add LysoTracker™ Red to the staining solution at its recommended concentration (typically 50-75 nM).
-
Proceed with the wash and imaging steps as described in Protocol 3.3.
-
Acquire images in two separate channels: the blue channel for the coumarin dye and the red channel for LysoTracker™ Red.
-
Merge the images and analyze for co-localization. A high degree of overlap (appearing as magenta or white pixels in the merged image) will confirm lysosomal targeting.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Incorrect filter set used.- Dye concentration is too low.- Incubation time is too short.- Dye has degraded. | - Verify excitation/emission filters match the dye's spectra.- Increase dye concentration or incubation time (re-optimize).- Use a fresh aliquot of dye stock solution. |
| High Background | - Dye concentration is too high.- Insufficient washing.- Cell death is causing non-specific binding. | - Decrease dye concentration.- Increase the number and duration of wash steps.- Check cell viability; high background can be an indicator of cytotoxicity. |
| Phototoxicity | - Illumination intensity is too high.- Prolonged exposure to excitation light. | - Reduce laser power or illumination intensity.- Use a more sensitive camera detector.- Minimize exposure time by using an automated shutter. |
| Diffuse Cytoplasmic Staining (Not Punctate) | - The pH of the lysosomes is neutralized (e.g., by certain drugs like chloroquine).- The specific cell type does not maintain a strong lysosomal pH gradient. | - Use a control where cells are treated with a lysosomal pH neutralizing agent to confirm pH-dependent uptake.- Test a different cell line. |
References
-
Vertex AI Search Result[5] (Details on biological properties of coumarins)
-
National Center for Biotechnology Information. 6-Methoxy-4-methyl-2H-chromen-2-one. [Link][7]
-
ResearchGate. Spectroscopic properties of 7-diethylamino-4-methylcoumarin derivatives. [Link][8]
-
RSC Publishing. Fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. [Link]
-
ResearchGate. Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one. [Link]
-
RSC Publishing. Live-cell imaging of lipid droplets using solvatochromic coumarin derivatives. [Link]
-
NIST WebBook. 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-. [Link]
-
MDPI. A Novel Furocoumarin Derivative...Upregulates Melanin Synthesis. [Link]
-
precisionFDA. 6-HYDROXY-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE. [Link]
-
Jove. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. [Link]
-
National Center for Biotechnology Information. Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. [Link]
-
PubMed. Synthesis of Novel Substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one Derivatives as Anti-Inflammatory and Analgesic Agents. [Link]
-
ResearchGate. (PDF) Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. [Link][1]
-
ACS Publications. Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. preprints.org [preprints.org]
- 6. 4-Methyl-7-diethylaminocoumarin | C14H17NO2 | CID 7050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Methoxy-4-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Solvent Selection & Handling for 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one
[1]
Abstract & Core Directive
This guide defines the solvent selection strategy for 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one (hereafter referred to as DAM-7MC ).[1] Unlike standard coumarins, DAM-7MC possesses a critical structural duality: a lipophilic, fluorescent 7-methoxycoumarin core and a pH-sensitive diethylamino-methyl "tail."[1]
The Critical Failure Point: Researchers often treat this molecule like a standard dye (e.g., AMC), dissolving it directly in aqueous buffers. This leads to immediate precipitation ("crashing out") or fluorescence quenching due to Photoinduced Electron Transfer (PET) from the free amine.
This protocol establishes a self-validating workflow to ensure solubility, stability, and maximal signal-to-noise ratio. [1]
Physicochemical Profile & Solvent Logic[1]
To select the right solvent, one must understand the competing forces within the molecule.
| Structural Feature | Property | Solvent Implication |
| Coumarin Core | Hydrophobic, Planar | Requires organic co-solvents (DMSO, EtOH) to prevent aggregation (π-π stacking).[1] |
| 7-Methoxy Group | Electron Donating | Enhances fluorescence but increases lipophilicity compared to hydroxyl variants.[1] |
| Diethylamino-methyl | Basic Amine (pKa ~9.[1]0) | Critical: At neutral/basic pH, the amine is uncharged (hydrophobic) and may quench fluorescence via PET. At acidic pH, it is protonated (hydrophilic) and PET is blocked. |
Mechanism of Signal Loss
The diethylamino group is separated from the aromatic ring by a methylene bridge. In its neutral state, the nitrogen lone pair can transfer an electron to the excited coumarin fluorophore, non-radiatively quenching the signal (PET). Solvent choice dictates the protonation state, and thus, the fluorescence quantum yield.
Solvent Selection Matrix
Use this matrix to select the primary vehicle for your experiments.
| Solvent Class | Recommended Solvents | Solubility Rating | Application Notes |
| Polar Aprotic (Stock) | DMSO (Anhydrous) | Excellent (>20 mM) | Gold Standard. Prevents hydrolysis.[1] High boiling point ensures concentration stability. |
| Polar Aprotic (Alt) | DMF | Excellent | Good alternative, but interferes with some enzymatic assays more than DMSO.[1] |
| Alcohols | Ethanol, Methanol | Good (>5 mM) | Useful for intermediate dilutions.[1] Evaporation can alter concentration over time. |
| Aqueous (Neutral) | PBS, HEPES (pH 7.[1]4) | Poor (<50 µM) | Risk of Precipitation. Requires <1% organic co-solvent or cyclodextrin carriers.[1] |
| Aqueous (Acidic) | Acetate Buffer (pH 4-5) | Moderate | Protonation of the amine improves solubility and blocks PET quenching (Signal ON).[1] |
| Non-Polar | Chloroform, DCM | Good | Useful for synthesis/purification, not for biological assays.[1] |
Visual Workflow: From Powder to Data
The following diagram illustrates the critical decision pathways for handling DAM-7MC, highlighting the "Danger Zones" where precipitation or quenching occurs.
Caption: Decision tree for DAM-7MC solvation. Note the divergence at pH selection affecting both solubility and fluorescence quantum yield.
Detailed Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
This protocol minimizes hydrolysis and freeze-thaw degradation.[1]
Materials:
-
DAM-7MC Powder (Store at -20°C, desiccated).[1]
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%).[1]
-
Amber glass vials (Borosilicate).
Steps:
-
Equilibration: Allow the vial of DAM-7MC to reach room temperature before opening to prevent water condensation on the hygroscopic powder.
-
Weighing: Weigh approximately 2-5 mg of DAM-7MC. Record the exact mass.
-
Dissolution: Add the calculated volume of Anhydrous DMSO.
-
Mixing: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if any visible particulates remain.
-
Storage: Aliquot into small volumes (e.g., 50 µL) in amber tubes. Store at -20°C. Stable for 6 months.
Protocol B: The "Solvent Drop" Dilution Method
Prevents "shock" precipitation when moving from organic stock to aqueous buffer.
Context: Direct addition of DMSO stock to a static volume of buffer often causes local high concentrations, leading to micro-precipitation that is invisible to the naked eye but scatters light and ruins fluorescence data.
Steps:
-
Prepare Intermediate: Dilute the 10 mM DMSO stock 1:10 in Ethanol to create a 1 mM working stock. (Ethanol mixes more fluidly with water than DMSO).
-
Agitate Buffer: Place your aqueous assay buffer (e.g., PBS) on a magnetic stirrer or vortex gently.
-
Submerged Injection: Inject the working stock directly into the center of the moving buffer (not on the wall, not on the surface).
-
Final Concentration: Ensure the final organic solvent content is <1% (v/v) to avoid solvent effects on biological targets.
Protocol C: Spectroscopic Validation (Solvatochromism Check)
Verify the integrity of the molecule in your specific buffer.
-
Prepare 3 samples (10 µM dye):
-
Sample A: 100% Methanol.
-
Sample B: PBS pH 7.4.
-
Sample C: Acetate Buffer pH 5.0.
-
-
Scan: Run an Emission Scan (Excitation: ~320 nm, Emission: 350-550 nm).
-
Analysis:
-
Sample A (MeOH): Should show strong, clear fluorescence (Reference standard).
-
Sample B (PBS): May show reduced intensity due to PET quenching or aggregation.
-
Sample C (Acidic): Should show higher intensity than Sample B if the amine PET mechanism is active.
-
Result: If Sample B has <10% intensity of Sample A, your assay pH is incompatible with this probe, or you need a surfactant (e.g., 0.01% Tween-20).[1]
-
Troubleshooting & FAQ
Q: My signal is decreasing over time in aqueous buffer.
-
A: This is likely hydrolysis of the lactone ring (coumarin ring opening), which is accelerated at basic pH (pH > 8). Switch to a fresh buffer at pH < 7.5 or prepare fresh solutions daily.
Q: The solution is cloudy.
-
A: The compound has crashed out. Do not filter; you will lose the compound. Add a solubilizing agent like Pluronic F-127 (0.02%) or β-Cyclodextrin to encapsulate the hydrophobic core.[1]
Q: Can I use this for live-cell imaging?
-
A: Yes. The unprotonated form (neutral pH) is cell-permeable. Once inside acidic organelles (lysosomes), it may protonate and fluoresce more brightly, acting as a lysosomotropic agent.
References
- Fluorescence Mechanisms (PET): Doose, S., et al. "Neuromethods: Fluorescence Quenching." Springer Protocols. Validating the mechanism of amine-induced quenching in coumarins.
-
Solvent Effects on Coumarins: Giri, R., et al. "Photophysical properties of 7-diethylamino-4-methylcoumarin in different solvents."[1] Journal of Photochemistry and Photobiology.
Optimizing Fluorescence Imaging: A Guide to Compatible Mounting Media for 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Preserving the Signal
4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one is a blue-emitting fluorophore from the coumarin family. Coumarin dyes are valued in cellular imaging and bio-labeling for their high fluorescence quantum yields, sensitivity to the microenvironment, and relatively small size, which minimizes interference with biological processes[1]. However, the fidelity and longevity of the fluorescent signal obtained from this, and indeed any fluorophore, are critically dependent on the terminal step of sample preparation: the choice of mounting medium.
A mounting medium is far more than a simple adhesive to affix a coverslip to a slide. It is an optically active and chemically reactive environment that directly influences the photophysical properties of the fluorophore. An incompatible medium can lead to rapid signal loss (photobleaching), pH-induced fluorescence quenching, and optical aberrations that degrade image quality.
This guide provides a detailed examination of the key principles for selecting a compatible mounting medium for this compound. We will explore the critical chemical properties of this dye, establish a logical framework for media selection, and provide validated protocols for immediate application in your research.
Section 1: Understanding the Fluorophore: Key Chemical Causalities
The chemical structure of this compound dictates its behavior in a mounting medium. The two most influential moieties are the 7-methoxy group and the 4-((diethylamino)methyl) group.
-
Solubility and Environmental Sensitivity: The coumarin backbone is largely hydrophobic, giving the molecule limited solubility in aqueous solutions[2]. Like many coumarin derivatives, its fluorescence is sensitive to solvent polarity, a phenomenon known as solvatochromism[3]. This means the local chemical environment can subtly shift its emission spectrum.
-
Critical pH Sensitivity: The diethylamino group is a tertiary amine. In acidic environments, this amine group can become protonated. This protonation significantly alters the electronic properties of the fluorophore, typically leading to a dramatic decrease or complete quenching of its fluorescence. Therefore, maintaining an optimal, slightly alkaline pH is paramount for achieving a bright, stable signal. Many common fluorophores exhibit stronger fluorescence at a higher pH[4].
-
Photostability: Coumarin dyes are susceptible to photobleaching, a process where high-intensity excitation light causes irreversible photochemical destruction of the fluorophore. This is primarily mediated by interaction with molecular oxygen and the subsequent generation of reactive oxygen species (ROS)[5].
Section 2: The Pillars of Mounting Media Selection
Choosing the correct mounting medium is a process of optimizing three key parameters: Refractive Index (RI), pH buffering, and antifade protection. The following workflow provides a logical path for this selection process.
Caption: Mechanism of photobleaching and the protective role of antifade agents.
Section 3: Comparative Analysis of Compatible Mounting Media
The choice between a lab-prepared ("DIY") or commercial mounting medium depends on factors like cost, convenience, and the need for batch-to-batch consistency. Both are excellent options when correctly formulated.
| Feature | Lab-Prepared (Glycerol/NPG) | Commercial (e.g., ProLong, VECTASHIELD) |
| Base | Glycerol | Often glycerol-based or proprietary formulations |
| Refractive Index | ~1.47 (for 90% glycerol) [5] | Typically specified, ~1.47-1.52 [6] |
| Antifade Agent | n-Propyl gallate (NPG) or DABCO [4][7] | Proprietary, highly optimized scavengers [8] |
| Curing Type | Non-hardening (requires sealing) [4] | Available in both hardening and non-hardening formulations [6][8] |
| pH | User-defined (must be set to 8.0-9.0) [7] | Pre-buffered to an optimal pH |
| Cost | Low | Moderate to High |
| Convenience | Requires preparation and validation | Ready-to-use |
| Ideal Use Case | Routine imaging, cost-sensitive labs | High-throughput, long-term studies, maximum consistency |
Section 4: Experimental Protocols
Protocol 1: Preparation of a Lab-Made NPG-Glycerol Mounting Medium
This protocol describes the preparation of a widely used, effective, non-hardening antifade mounting medium suitable for this compound.
Materials:
-
Glycerol (high purity, >99%)
-
10x Phosphate-Buffered Saline (PBS) or 1M Tris buffer stock (pH 8.5-9.0)
-
n-Propyl gallate (NPG) powder
-
High-purity water
-
50 mL conical tube
Procedure:
-
Prepare the Buffer: Create a 1x working solution of your chosen buffer (e.g., PBS or Tris) and carefully adjust the pH to 8.5 using NaOH or HCl. This pH is critical.
-
Weigh NPG: For a 10 mL final volume, weigh out 50 mg of n-propyl gallate (for a final concentration of 0.5% w/v).
-
Combine Ingredients: In the 50 mL conical tube, combine:
-
9 mL Glycerol
-
1 mL of your pH 8.5 buffer
-
50 mg n-Propyl gallate
-
-
Dissolve the NPG: Vortex the solution vigorously. The NPG will be slow to dissolve. Warm the solution in a 37°C water bath for 10-20 minutes and continue to vortex periodically until all crystals are dissolved.[4] Do not overheat.
-
Storage: Aliquot into smaller, light-protected tubes and store at 4°C for up to 3 months or -20°C for long-term storage.
Protocol 2: Mounting Stained Specimens
Procedure:
-
Final Wash: Perform the final wash of your stained cells or tissue sections in a buffer (e.g., PBS) to remove any unbound dye.
-
Remove Excess Buffer: Carefully aspirate or use the edge of a kimwipe to remove as much of the final wash buffer as possible from the slide or coverslip without allowing the specimen to dry out.
-
Apply Mounting Medium: Dispense a small drop (5-10 µL for an 18 mm coverslip) of the mounting medium directly onto the specimen. Avoid introducing air bubbles.
-
Mount Coverslip: Hold the coverslip at a 45° angle. Touch one edge to the slide and slowly lower it onto the mounting medium drop. This technique helps to prevent the formation of air bubbles.
-
Remove Excess Medium (Optional): If a significant amount of medium is squeezed out, carefully wick it away with a kimwipe. Be cautious not to move the coverslip.
-
Curing/Sealing:
-
For Non-Hardening Media: Seal the edges of the coverslip with clear nail polish or a commercial sealant to prevent the medium from drying out and to immobilize the coverslip.[4] Allow the sealant to dry completely (at least 30 minutes) before imaging.[9]
-
For Hardening Media: Let the slide rest flat in the dark at room temperature for the time specified by the manufacturer (typically 1-24 hours) to allow the medium to cure and harden.[6]
-
-
Storage: Store slides flat and protected from light, typically at 4°C.
Section 5: Troubleshooting
-
Problem: Weak or no fluorescence signal.
-
Cause: The pH of the mounting medium may be too acidic.
-
Solution: Verify the pH of your medium. Prepare a fresh batch ensuring the final pH is between 8.0 and 9.0.
-
-
Problem: Rapid photobleaching.
-
Cause: Ineffective or degraded antifade reagent.
-
Solution: Prepare fresh mounting medium. NPG solutions have a limited shelf life at 4°C. Store aliquots at -20°C for longevity.
-
-
Problem: Hazy or blurry image.
-
Cause: Mismatch in refractive index.
-
Solution: Ensure you are using a high-glycerol content medium (~90%) for oil-immersion objectives. Verify you are using the correct type of immersion oil for your objective.
-
References
- Smolecule. (n.d.). 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one.
- FooDB. (2010, April 8). Compound Osthol (FDB002515).
- CITE. (2024, February 26). Fluorescence Mounting Mounting Media. Core for Imaging Technology & Education.
- Vector Labs. (2022, August 10). How To Choose Antifade Mounting Media.
- BLDpharm. (n.d.). 91-44-1|7-(Diethylamino)-4-methyl-2H-chromen-2-one.
- Thermo Fisher Scientific. (n.d.). Coumarin and Coumarin Derivatives.
- PubChem. (n.d.). 4-Methyl-7-diethylaminocoumarin.
- Solubility of Things. (n.d.). Coumarin 334.
- Patil, N. R., et al. (2021). Analysis of Fluorescence Quenching of Coumarin Derivative under Steady State and Transient State Methods. Journal of Fluorescence, 31(2), 431-439.
- Thermo Fisher Scientific. (n.d.). ProLong Antifade Mountants and Reagents.
- University of Arizona. (n.d.). Mounting Medium.
- Microscopy Today. (2006). Mounting Media and Antifade Reagents.
- MDPI. (2023, September 27). Rational Design of Cost-Effective 4-Styrylcoumarin Fluorescent Derivatives for Biomolecule Labeling.
- ResearchGate. (2013, September 21). Preferred anti-fading agent for confocal fluorescence microscopy?.
- Biotium. (n.d.). Mounting Media & Microscopy Consumables.
- Piszczek, P., et al. (2014). Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution. PLoS ONE, 9(5), e97666.
- Thermo Fisher Scientific. (n.d.). Mounting Media.
- Vector Labs. (n.d.). Mounting Media.
- Sigma-Aldrich. (n.d.). 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin.
- Thermo Fisher Scientific. (n.d.). Mounting Media and Antifades.
- Tocris Bioscience. (n.d.). Antifade Reagents | Fluorescence Imaging.
- The Good Scents Company. (n.d.). 7-methoxycoumarin.
- AAT Bioquest. (2025, October 10). Mounting Media for Microscopy.
- PubChem. (n.d.). 4-(hydroxymethyl)-7-methoxy-2H-chromen-2-one.
- Benchchem. (n.d.). The Landscape of Coumarin-Based Fluorescent Probes for Organelle-Specific Imaging.
- AAT Bioquest. (2023, April 6). What are some antifading agents used to prevent photobleaching?.
- Kumar, S., et al. (2009). Fluorescence quenching of coumarins by halide ions. Journal of the Indian Chemical Society, 86(9), 945-950.
- Cayman Chemical. (2022, October 6). 7-Methoxycoumarin - PRODUCT INFORMATION.
- Gota, D., et al. (2019). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. Molecules, 24(15), 2814.
- Lang, G. A., & Hauser, R. (1990). Derivatization of thymine and thymine photodimers with 4-bromomethyl-7-methoxycoumarin for fluorescence detection in high-performance liquid chromatography.
- PubChem. (n.d.). 7-(Diethylamino)-4-hydroxy-2H-1-benzopyran-2-one.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Buy 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one | 54711-38-5 [smolecule.com]
- 4. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Mounting Media and Antifades | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. www2.nau.edu [www2.nau.edu]
- 8. vectorlabs.com [vectorlabs.com]
- 9. scispace.com [scispace.com]
4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one as a derivatization reagent for HPLC
Application Note: High-Performance Liquid Chromatography (HPLC) Derivatization of Secondary Amines using 4-Bromomethyl-7-methoxycoumarin (Br-MMC)
Subject: Protocol for the synthesis, purification, and HPLC detection of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one (7-Methoxy-4-(diethylaminomethyl)coumarin).
Executive Summary
This Application Note details the use of 4-Bromomethyl-7-methoxycoumarin (Br-MMC) as a fluorogenic derivatization reagent for the high-sensitivity detection of secondary amines, specifically focusing on diethylamine .
While the user inquiry identifies This compound as a "reagent," chemically, this compound is the fluorescent derivative (product) formed when the alkylating reagent Br-MMC reacts with diethylamine. Consequently, this guide serves two critical functions for researchers:
-
Analytical Protocol: A method to derivatize and quantify diethylamine (and homologous secondary amines) in biological or environmental samples.
-
Reference Standard Synthesis: A protocol to synthesize the title compound to serve as an external standard for HPLC calibration.
Key Benefits of this Method:
-
High Sensitivity: Coumarin-based fluorescence permits detection limits in the femtomole range.
-
Stability: The resulting tertiary amine derivative is chemically stable under reversed-phase HPLC conditions.
-
Versatility: The protocol is adaptable for other nucleophiles, including carboxylic acids and thiols.
Chemical Mechanism & Principle
The core chemistry relies on a nucleophilic substitution (
Reaction Scheme:
The 7-methoxycoumarin fluorophore serves as the signal transducer, absorbing UV light (excitation
Mechanism Diagram
Caption: Nucleophilic substitution pathway converting Br-MMC and Diethylamine into the fluorescent coumarin derivative.
Experimental Protocols
Materials and Reagents
-
Derivatization Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-MMC) [CAS: 35231-44-8].[1]
-
Analyte: Diethylamine (or sample containing secondary amines).[2]
-
Catalyst: 18-Crown-6 ether (Phase transfer catalyst).
-
Base: Anhydrous Potassium Carbonate (
). -
Solvent: HPLC-grade Acetone or Acetonitrile (ACN).[2]
Protocol A: Derivatization for HPLC Analysis
Use this protocol to detect diethylamine in a sample.
-
Preparation of Reagent Solution: Dissolve 10 mg of Br-MMC and 2 mg of 18-crown-6 in 10 mL of anhydrous acetone. Store in an amber vial (light sensitive).
-
Sample Preparation: Dissolve the amine-containing sample in acetone. If the sample is aqueous, dry it or use a biphasic system (though non-aqueous is preferred for Br-MMC efficiency).
-
Reaction Setup:
-
Mix
of Sample Solution. -
Add
of Br-MMC Reagent Solution . -
Add
of solid anhydrous .
-
-
Incubation: Seal the vial and heat at 60°C for 30 minutes in a heating block.
-
Note: The base neutralizes the HBr generated, driving the reaction to completion.
-
-
Work-up: Cool to room temperature. Filter the solution through a 0.45
PTFE filter to remove solid carbonate. -
Injection: Inject
of the filtrate directly into the HPLC system.
Protocol B: Synthesis of the Reference Standard
Use this protocol to synthesize pure this compound for calibration.
-
Dissolve 1.0 mmol of Br-MMC in 20 mL of acetone.
-
Add 2.0 mmol of Diethylamine (excess acts as base) or 1.0 mmol Diethylamine + 1.2 mmol Triethylamine.
-
Reflux the mixture for 1 hour.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in Ethyl Acetate and wash with water (to remove salts and unreacted amine).
-
Dry the organic layer over
, filter, and evaporate. -
Recrystallize from Ethanol/Water to obtain the pure title compound.
-
Validation: Confirm structure via Mass Spectrometry (
expected) and NMR.
HPLC Analytical Conditions
To separate the title compound from excess reagent (Br-MMC) and hydrolysis byproducts, use the following reversed-phase conditions.
| Parameter | Specification |
| Column | C18 Reversed-Phase (e.g., ODS, 150 x 4.6 mm, 5 |
| Mobile Phase A | Water (0.1% Formic Acid or 10mM Ammonium Acetate) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Elution Mode | Gradient: 30% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | Fluorescence: |
| Retention Time | ~12-15 min (Derivative elutes after the hydrolysis product but before unreacted Br-MMC depending on pH) |
Analytical Workflow Diagram
Caption: Step-by-step workflow for the HPLC analysis of diethylamine using Br-MMC derivatization.
Troubleshooting & Critical Considerations
-
Reagent Stability: Br-MMC is sensitive to moisture (hydrolyzes to 4-hydroxymethyl-7-methoxycoumarin). Always use anhydrous solvents and store the solid reagent in a desiccator at -20°C.
-
Interference: Carboxylic acids in the sample will also react with Br-MMC to form esters. If analyzing amines specifically, ensure the separation gradient resolves the amide/amine derivatives from ester derivatives.
-
Fluorescence Quenching: Avoid using mobile phases with high concentrations of heavy atoms or quenchers. Acetate or Formate buffers are recommended over Phosphate if MS detection is also planned.
-
Excitation Wavelength: While 325 nm is standard for the coumarin core, the presence of the tertiary amine in the title compound may slightly shift the optimum. Scan the excitation spectrum of the synthesized standard (Protocol B) to optimize.
References
-
Dünges, W. (1977).[3] 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids. Analytical Chemistry, 49(3), 442–445.[3] Link
-
Tsuchiya, H., et al. (1982). High-performance liquid chromatography of carboxylic acids using 4-bromomethyl-7-methoxycoumarin as fluorescence reagent. Journal of Chromatography A, 234(1), 121-130. Link
-
Lloyd, J. B. F. (1979). 4-Bromomethyl-7-methoxycoumarin as a fluorescent label for high-performance liquid chromatography of acidic drugs. Journal of Chromatography A, 178(1), 249-258. Link
-
TCI Chemicals. (n.d.). HPLC Labeling Reagents: Br-Mmc. Retrieved from TCI Chemicals Product Guide. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluorescence of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one. As Senior Application Scientists, we understand that achieving a robust and reproducible fluorescence signal is paramount to the success of your research. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome common experimental hurdles and maximize the performance of this versatile fluorophore.
Troubleshooting Guide: From Dim Signals to Flawless Data
This section addresses the most common issues encountered during experiments with this compound. We delve into the root causes of these problems and provide logical, step-by-step solutions.
Issue 1: Weak or No Fluorescence Signal
A faint or absent signal is one of the most frequent challenges. The underlying cause often lies in the chemical environment of the fluorophore or the instrumental setup.
Causality Analysis: The fluorescence of coumarin derivatives is highly sensitive to their local environment. The 4-((Diethylamino)methyl) group, being basic, and the 7-methoxy group both influence the electron distribution in the molecule's excited state. Factors like pH, solvent polarity, and concentration can dramatically alter the quantum yield.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low fluorescence signal.
Step-by-Step Solutions:
-
Instrument Configuration Check:
-
Action: Confirm that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for this coumarin derivative. While exact optima should be determined empirically, typical excitation wavelengths for similar coumarins are in the 320-400 nm range, with emission between 400-500 nm.[1]
-
Rationale: Even minor deviations from the optimal excitation and emission maxima can lead to a significant loss of detected signal. Ensure detector gain is set appropriately to amplify the signal without saturating the detector.
-
-
Concentration Optimization:
-
Action: Prepare a dilution series of the fluorophore (e.g., 0.1 µM to 20 µM) in your experimental buffer to determine the optimal concentration.
-
Rationale: Too low a concentration will naturally result in a weak signal. Conversely, excessively high concentrations can lead to self-quenching (inner filter effect), where emitted photons are reabsorbed by neighboring fluorophore molecules, reducing the overall signal output.[1]
-
-
pH Adjustment of the Medium:
-
Action: Measure the pH of your buffer system. The diethylaminomethyl group at the C4 position is a proton-accepting moiety. Test a range of pH values, particularly between pH 6.0 and 9.0.
-
Rationale: Protonation of the amino group can significantly alter the intramolecular charge transfer (ICT) characteristics of the coumarin, which is a key mechanism for its fluorescence.[2] For many amino-substituted coumarins, fluorescence is enhanced in a more alkaline environment where the amino group is deprotonated.[3][4]
-
-
Solvent Polarity Assessment:
-
Action: If your experiment allows, test the fluorescence in solvents of varying polarity.
-
Rationale: The fluorescence of coumarins is highly dependent on solvent polarity.[5][6] For 7-aminocoumarins, an increase in solvent polarity can sometimes decrease fluorescence intensity due to the formation of a twisted intramolecular charge transfer (TICT) state, which provides a non-radiative decay pathway.[5] Conversely, 7-alkoxycoumarins can show an increase in fluorescence intensity with increasing solvent polarity.[5] Given the mixed substitution of this molecule, its behavior should be empirically determined in your system.
-
| Parameter | Effect on Fluorescence | Recommended Action |
| pH | The basic diethylaminomethyl group is sensitive to protonation, which can quench fluorescence. | Titrate buffer pH to find the optimal range, likely slightly alkaline (pH 7.5-9.0). |
| Solvent Polarity | Can significantly alter quantum yield and emission wavelength. | Test solvents with different dielectric constants if the experimental design permits. |
| Concentration | Too high a concentration leads to self-quenching. | Perform a dilution series to identify the optimal working concentration.[1] |
Issue 2: High Background Signal
A high background can mask your specific signal, leading to a poor signal-to-noise ratio.
Causality Analysis: Background fluorescence can originate from several sources: intrinsic fluorescence of biological samples (autofluorescence), impurities in reagents, or non-specific binding of the fluorophore.
Step-by-Step Solutions:
-
Run Proper Controls:
-
Action: Always include a "no-fluorophore" control (e.g., cells or buffer alone) to measure the intrinsic background of your sample.
-
Rationale: This allows you to quantify the level of autofluorescence and determine if it's a significant contributor to the high background.
-
-
Optimize Excitation Wavelength:
-
Action: Try exciting at a longer wavelength within the fluorophore's excitation spectrum (e.g., >400 nm if possible).[1]
-
Rationale: Cellular autofluorescence, often caused by NADH and flavins, is typically more pronounced with excitation in the UV to blue range. Shifting to a longer excitation wavelength can help minimize this interference.[1]
-
-
Purify the Compound:
-
Action: If you suspect impurities in your stock of this compound, consider purification by a method such as HPLC.
-
Rationale: Synthetic byproducts or degradation products may be fluorescent and contribute to the background signal.
-
-
Improve Washing Steps:
-
Action: In cell-based assays, increase the number and duration of washing steps after incubation with the fluorophore.
-
Rationale: Inadequate washing can leave residual, unbound fluorophore in the sample, leading to a high, diffuse background.
-
Issue 3: Rapid Photobleaching
If the fluorescence signal fades quickly upon exposure to excitation light, photobleaching is the likely culprit.
Causality Analysis: Photobleaching is the irreversible photochemical destruction of a fluorophore. It is dependent on the intensity and duration of the excitation light.
Photobleaching Mitigation Strategy
Caption: A workflow for minimizing photobleaching.
Step-by-Step Solutions:
-
Minimize Light Exposure:
-
Action: Reduce the intensity of the excitation light source (e.g., lower the laser power or use neutral density filters). Also, minimize the duration of exposure during image acquisition.
-
Rationale: The rate of photobleaching is directly proportional to the intensity and duration of illumination.
-
-
Use Antifade Reagents:
-
Action: For microscopy applications, use a commercially available antifade mounting medium.
-
Rationale: These reagents contain antioxidants that scavenge for reactive oxygen species, which are major contributors to photobleaching.[7]
-
-
Control the Atmosphere:
-
Action: If possible in your experimental setup, deoxygenate the buffer.
-
Rationale: The presence of oxygen can accelerate photobleaching through the formation of singlet oxygen.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to dissolve and store this compound?
A1: Due to its relatively lipophilic nature, this compound may have limited solubility in purely aqueous solutions.[1] We recommend preparing a high-concentration stock solution in an organic solvent such as DMSO or ethanol. For storage, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Repeated freeze-thaw cycles should be avoided.
Q2: How does pH affect the fluorescence of this specific coumarin?
A2: The diethylaminomethyl group at the 4-position has a basic nitrogen atom. In acidic conditions, this nitrogen can become protonated. This protonation alters the electronic properties of the coumarin ring system, often leading to a decrease or quenching of fluorescence.[3][4][9] Therefore, maintaining a neutral to slightly alkaline pH is generally recommended for optimal signal.
Q3: Can I use this fluorophore for ratiometric measurements?
A3: Possibly. Many coumarin derivatives exhibit changes in their excitation or emission spectra in response to environmental changes like pH or polarity.[4][10] To determine if this compound is suitable for ratiometric measurements, you would need to characterize its spectral properties across a range of conditions (e.g., different pH values) and see if there is a clear isosbestic point and a corresponding shift in the peak emission or excitation wavelength.
Q4: What are the typical excitation and emission maxima for this fluorophore?
A4: While the exact maxima should be determined empirically in your specific experimental buffer, coumarins with similar structures typically have excitation maxima in the range of 320-400 nm and emission maxima in the blue-to-green region of the spectrum, around 400-500 nm.[1] The 7-methoxy and 4-((diethylamino)methyl) substituents will influence the precise wavelengths.
Q5: How photostable is this compound compared to other common fluorophores?
A5: Coumarin dyes, in general, can be susceptible to photobleaching, sometimes more so than other classes of dyes like rhodamines or cyanines.[11] However, photostability is highly dependent on the local environment. Following the best practices for minimizing photobleaching, such as reducing excitation intensity and using antifade reagents, is crucial for obtaining high-quality data.[8][12]
References
-
Dziuba, D., et al. (2019). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. MDPI. Available at: [Link]
-
Li, H., et al. (2017). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Publishing. Available at: [Link]
-
Torry, A., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. NIH. Available at: [Link]
-
Geddes, C. D., & Lakowicz, J. R. (2005). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. PMC. Available at: [Link]
-
Monti, S., et al. (2024). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. RSC Publishing. Available at: [Link]
-
Gotor, R., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. Available at: [Link]
-
Zhang, C., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Publishing. Available at: [Link]
-
PubChem. (n.d.). 4-Methyl-7-diethylaminocoumarin. PubChem. Available at: [Link]
-
Liu, M., et al. (2015). A novel coumarin derivative as a sensitive probe for tracing intracellular pH changes. National Agricultural Library. Available at: [Link]
-
Huda, Z. U., et al. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. PubMed. Available at: [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]
-
European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]
Sources
- 1. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 7. biotium.com [biotium.com]
- 8. q1scientific.com [q1scientific.com]
- 9. A novel coumarin derivative as a sensitive probe for tracing intracellular pH changes [agris.fao.org]
- 10. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - US [thermofisher.com]
- 12. ema.europa.eu [ema.europa.eu]
Optimizing signal-to-noise ratio in microscopy with 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one
This guide is structured as a specialized technical support resource for researchers utilizing 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one (a derivative of the 7-methoxycoumarin fluorophore, often related to the MCM class of probes) in fluorescence microscopy.[1]
Subject: Optimizing Microscopy SNR for this compound Classification: Advanced Fluorescence Protocols Applicable For: Confocal, Widefield, and High-Content Screening Systems[1]
Executive Technical Summary
The compound This compound is a functionalized coumarin derivative.[1] Structurally, it consists of a 7-methoxycoumarin (7-MC) core with a diethylaminomethyl group at position 4.[1]
-
Fluorophore Class: Blue-emitting Coumarin.[1]
-
Primary Challenge: The "Blue Gap."[1] This fluorophore operates in the UV/Violet excitation range (~320–360 nm) and emits in the blue (~400–450 nm).[1] This spectral window is notoriously noisy due to tissue autofluorescence (NAD(P)H, collagen, elastin) and optical aberrations .[1]
-
Chemical Behavior: The diethylamino group confers basicity (pKa ~9.0–10.0), making the molecule a cationic amphiphile at physiological pH.[1] This often leads to lysosomotropism (accumulation in acidic organelles) or non-specific binding to negatively charged membranes, complicating Signal-to-Noise Ratio (SNR).[1]
Spectral & Hardware Optimization Guidelines
Q: What are the optimal excitation/emission settings to maximize signal?
A: Do not rely on generic "DAPI" settings. This molecule requires precise bandpass selection to avoid exciting cellular autofluorescence.[1]
| Parameter | Optimal Setting | Technical Rationale |
| Excitation Source | 355 nm / 365 nm (Laser/LED) | The 7-methoxy core absorbs maximally in the UV-A. 405 nm lasers are often too red-shifted (~10-20% efficiency), significantly reducing quantum yield.[1] |
| Excitation Filter | 340/30 nm | Narrow bandpass prevents bleed-through into the green channel and minimizes UV damage.[1] |
| Dichroic Mirror | 380 nm LP (Long Pass) | Ensures maximal reflection of excitation light while passing the Stokes-shifted emission.[1] |
| Emission Filter | 420/40 nm | Critical: Avoid long-pass filters (e.g., >400 nm). Use a bandpass to cut off the "green tail" of autofluorescence (flavins).[1] |
| Detector | High-Sensitivity PMT / HyD | Blue photons are high-energy but often low-flux.[1] Use high-gain, low-noise detectors (GaAsP is ideal).[1] |
Q: My background is high. Should I increase laser power?
A: No. Increasing UV power exponentially increases cellular autofluorescence and photobleaching.[1]
-
Solution: Increase pixel dwell time (confocal) or exposure time (widefield) instead of laser power.[1]
-
Frame Averaging: Use Line Average = 4 or Frame Average = 2 to statistically reduce random Poisson noise (shot noise) without saturating the fluorophore.[1]
Chemical Environment & Sample Preparation
Q: The signal appears "hazy" or non-specific. Is the dye aggregating?
A: The diethylaminomethyl group makes the molecule lipophilic and basic.[1] It is prone to aggregation in aqueous buffers and non-specific binding to proteins.[1]
Protocol: "SNR-Enhancing" Wash Buffer Standard PBS is often insufficient.[1] Use this modified buffer to strip non-specific background:
-
Base: 1x PBS (pH 7.4).
-
Additive: 0.1% Tween-20 (Reduces hydrophobic aggregation).[1]
-
Ionic Strength: Supplement with 300 mM NaCl (High salt disrupts ionic interactions between the cationic amine and cellular debris).[1]
Q: Is this probe pH-sensitive?
A: Yes. The fluorescence of coumarin amines can be modulated by Photoinduced Electron Transfer (PET) .[1]
-
Mechanism: At high pH (>10), the amine lone pair quenches the coumarin excited state (Fluorescence OFF).[1]
-
At Physiological pH (7.4): The amine is protonated (
), blocking PET (Fluorescence ON).[1] -
Troubleshooting: If you observe signal loss, ensure your mounting medium is not alkaline .[1] Avoid borate buffers (pH 8.5+).[1] Maintain pH < 8.0 for maximum quantum yield.[1]
Visualization: Optimization Workflow
The following diagram illustrates the critical decision path for optimizing SNR with this specific probe.
Caption: Decision tree for diagnosing and resolving low Signal-to-Noise Ratio (SNR) issues specific to blue-emitting coumarin probes.
Advanced Troubleshooting (FAQs)
Q: Why does my signal fade within seconds (Photobleaching)?
A: Coumarins are generally less photostable than modern dyes like Alexa Fluor 488.[1]
-
Immediate Fix: Use an antifade mounting medium specifically optimized for UV/Blue dyes (e.g., Prolong Glass or media containing PPD).[1]
-
Acquisition Fix: Enable "Bidirectional Scanning" (confocal) to halve the laser fly-back time, or use stroboscopic illumination (widefield) to expose the sample only during camera integration.
Q: Can I multiplex this with DAPI/Hoechst?
A: Avoid if possible.
-
Reason: this compound has a spectral overlap of >90% with DAPI.[1] You cannot spectrally separate them using standard filters.[1]
-
Alternative: Use a far-red nuclear stain (e.g., DRAQ5 or RedDot) to free up the blue channel for your coumarin probe.[1]
Q: The image looks "flat" (Low Dynamic Range).
A: This is often due to the 12-bit vs. 8-bit limit.[1]
-
Blue autofluorescence creates a "floor" of ~500 intensity units.[1] If you image in 8-bit (0-255), your real signal is compressed into the top 10% of the histogram.[1]
-
Solution: Always acquire in 12-bit or 16-bit raw . This allows you to mathematically subtract the "autofluorescence floor" during post-processing without destroying the faint coumarin signal.[1]
References & Authority
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] (Definitive source on coumarin spectral properties and solvent effects). Link
-
Lavis, L. D., & Raines, R. T. (2008).[1] Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142-155.[1] (Review of fluorophore chemistry, including coumarin tunability). Link[1]
-
Wagner, B. K., et al. (2008).[1][2] Small-molecule fluorophores for biological imaging. Nature Biotechnology.[1] (Discusses SNR challenges in the blue spectrum). Link
-
Thermo Fisher Scientific. (2025).[1][3] Fluorescence SpectraViewer. (Tool for verifying spectral overlap of 7-methoxycoumarin derivatives). Link
Sources
Technical Support Center: Adjusting Laser Power to Prevent Phototoxicity with 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one
Part 1: Understanding the Fundamentals of Phototoxicity
Before troubleshooting specific issues, it is crucial to understand the underlying mechanisms of phototoxicity. Illumination of fluorophores, especially with high-energy light, can trigger a cascade of damaging photochemical reactions.
What is phototoxicity and how does it occur?
Phototoxicity in fluorescence microscopy is cell damage or death induced by light. The process is primarily mediated by the generation of reactive oxygen species (ROS).[3][4] When a fluorophore like 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one absorbs a photon, it enters a high-energy excited state. While most molecules will return to the ground state by emitting a fluorescent photon, a small fraction can transition to a long-lived 'triplet state'. This excited fluorophore can then transfer its energy to molecular oxygen, creating highly reactive singlet oxygen and other ROS.[5] These ROS can indiscriminately damage cellular components, including DNA, proteins, and lipids, leading to a range of detrimental effects.[3]
What are the signs of phototoxicity?
Phototoxic effects can range from severe and obvious to subtle and easily missed. It is critical to monitor for both to ensure data integrity.[1][4]
| Category | Observable Signs |
| Acute/Severe | Membrane blebbing, vacuole formation, cell rounding and detachment, immediate cell death (necrosis or apoptosis).[6] |
| Subtle/Chronic | Altered cell morphology, slowed or arrested cell division (mitotic arrest), changes in cell migration speed or direction, disruption of dynamic processes (e.g., mitochondrial function, vesicle trafficking), and changes in calcium signaling.[4] |
Ignoring subtle phototoxicity is a significant risk, as it can lead to the misinterpretation of experimental results. For instance, a drug being tested might appear to slow cell migration, when in fact the effect is an artifact of the imaging conditions.[4]
Part 2: Troubleshooting & FAQs for this compound
This section addresses common questions and issues encountered when using this specific coumarin dye in live-cell imaging.
Q1: What are the recommended excitation and emission wavelengths for this dye, and how does that relate to phototoxicity?
While specific photophysical data for this compound is not broadly published, its coumarin scaffold suggests it will be optimally excited by violet or blue light, likely in the 380-420 nm range, with an emission in the blue-to-green spectrum. Similar coumarin derivatives have excitation maxima around 424 nm.[7]
Causality: This is a critical point for phototoxicity. Shorter wavelength light (like violet and blue) carries more energy per photon than longer wavelength light (like green or red). This higher energy increases the probability of inducing photochemical damage.[3][8] Furthermore, many endogenous cellular molecules (like flavins and porphyrins) absorb in this range, which can contribute to background ROS production even without the fluorescent dye.[3][9]
Q2: I'm seeing immediate cell blebbing and death after starting my time-lapse. Is my laser power too high?
Yes, this is a classic sign of acute phototoxicity caused by an excessively high light dose. The solution is to systematically reduce the total number of photons hitting your sample.
Troubleshooting Steps:
-
Reduce Laser Power: This is the most direct approach. Decrease the laser power in your acquisition software to the lowest possible setting that still provides a usable signal. Aim for 5-10% of maximum power as a starting point and gradually increase only if necessary.
-
Increase Exposure Time: Counter-intuitively, a longer exposure time with a lower laser power is often less damaging than a short, intense blast of light.[3][5] This "diffuse light delivery" approach may generate ROS at a slower rate, allowing the cell's natural antioxidant mechanisms to cope more effectively.[5]
-
Check Your Detector Settings: Ensure your camera or PMT detector gain/sensitivity is set appropriately. A more sensitive detector can compensate for a lower excitation power, reducing the required light dose.[6]
-
Verify Shutter Synchronization: Ensure that the illumination shutter is tightly synchronized with the camera exposure. Any "illumination overhead," where the sample is illuminated while the detector is not actively acquiring, contributes to phototoxicity without generating useful data.[5]
Q3: My cells appear morphologically healthy, but their division rate has slowed down compared to the control plate. Could this be subtle phototoxicity?
Absolutely. A slowdown or arrest of the cell cycle is a well-documented subtle effect of phototoxicity.[4] The energy load from the imaging light can trigger cellular stress responses and checkpoints that halt cell cycle progression.
Self-Validation Protocol:
-
The "Look-Back" Control: Image your cells for the intended duration of your experiment. Then, leave the plate on the microscope stage for several hours (e.g., 6-12 hours) without further imaging. Re-image the same field of view once at the end of this period. If the cells that were previously imaged show lower viability or abnormal behavior compared to neighboring, non-imaged cells, you have a phototoxicity problem.
-
Functional Assays: Compare a key functional metric (e.g., migration speed, mitochondrial membrane potential) between an imaged group and a non-imaged control group kept in the same incubator. Any significant deviation in the imaged group points to a phototoxic effect.
Q4: How do I balance achieving a good signal-to-noise ratio (SNR) with minimizing phototoxicity?
This is the central challenge of live-cell imaging. The goal is to find the "sweet spot" where the signal is clear enough for analysis, but the light dose is below the phototoxic threshold.
Optimization Strategy:
-
Start Low: Begin with very low laser power (~1-5%) and a moderate exposure time (e.g., 100-200 ms).
-
Optimize the Detector: Maximize the signal you collect by using a high quantum efficiency detector and ensuring the emission filter is optimal for your dye.
-
Use Image Averaging/Accumulation: Instead of increasing laser power, acquire multiple frames at a lower power and average them. This can improve SNR without the high peak intensity that drives phototoxicity.
-
Decrease Temporal Resolution: Only image as often as you need to capture the biological process of interest. Taking images every 30 seconds instead of every 5 seconds dramatically reduces the total light dose over a long experiment.[10]
Q5: Are there any imaging media additives that can help reduce phototoxicity?
Yes, supplementing your imaging medium can bolster the cell's defenses against ROS.
-
ROS Scavengers: Additives like ascorbic acid (Vitamin C) or rutin can help neutralize ROS as they are formed.[4]
-
Specialized Media: Consider using commercially available imaging media that are formulated without components like riboflavin, which can act as photosensitizers and contribute to ROS production.[4]
-
Oxygen Depletion: In some cases, using oxygen-scavenging systems (e.g., Oxyrase®) can reduce phototoxicity, as oxygen is a key ingredient in ROS formation. However, this is only suitable for cells that can tolerate hypoxia.[3]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Determining the Maximum Tolerable Light Dose
This protocol establishes the upper limit of illumination your specific cells can handle before showing signs of damage.
-
Preparation: Plate your cells on a glass-bottom imaging dish. Prepare your sample with this compound as you would for your experiment. Place the dish on the microscope in a temperature and CO₂-controlled environment.
-
Select Fields of View: Identify 5-6 distinct fields of view (FOVs).
-
Establish Exposure Gradient:
-
FOV 1: No imaging (absolute control).
-
FOV 2: Image with your "best guess" optimal settings (e.g., 5% laser power, 100ms exposure, every 5 minutes for 4 hours).
-
FOV 3: Double the laser power from FOV 2.
-
FOV 4: Double the exposure time from FOV 2.
-
FOV 5: Halve the time interval from FOV 2 (image every 2.5 minutes).
-
-
Execution: Run the time-lapse experiment.
-
Analysis: After the experiment, carefully examine each FOV for signs of acute and subtle phototoxicity (blebbing, slowed division, etc.) compared to the control FOV 1. This will give you a clear indication of which parameter (power, exposure, or frequency) is the most significant contributor to phototoxicity in your system.
Diagram: The Phototoxicity Cascade
This diagram illustrates the pathway from laser excitation to cellular damage.
Caption: The pathway from laser light absorption to phototoxic cell damage.
Diagram: Workflow for Optimizing Laser Power
This flowchart provides a logical sequence for finding the ideal imaging parameters.
Caption: A systematic workflow for minimizing phototoxicity while ensuring adequate signal.
References
-
Wäster, P., et al. (2016). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 129(12), 2341-2350. [Link]
-
Lukinavičius, G., et al. (2020). Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Journal of Physics D: Applied Physics, 53(16), 163001. [Link]
-
Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003. [Link]
-
Harvard Center for Biological Imaging. (2020). live cell imaging, photobleaching and phototoxicity. YouTube. [Link]
-
Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. PubMed, 39(8). [Link]
-
Andor Technology. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Andor Technology. [Link]
-
Icha, J., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. ResearchGate. [Link]
- Tirlapur, U. K., & König, K. (2002). Cell biology: targeted transfection by femtosecond laser.
-
Stevenson, D. J., et al. (2010). Laser Selection Significantly Affects Cell Viability Following Single-Cell Nanosurgery. Biophysical Journal, 99(10), L82-L84. [Link]
-
Monti, S., et al. (2017). Spectroscopic properties of 7-diethylamino-4-methylcoumarin derivatives. ResearchGate. [Link]
-
Schneckenburger, H., et al. (2002). Light Dose is a Limiting Factor to Maintain Cell Viability in Fluorescence Microscopy and Single Molecule Detection. Journal of Biomedical Optics, 7(3), 410-416. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methyl-7-diethylaminocoumarin. PubChem. [Link]
-
Costa, S. P. G., et al. (2023). Rational Design of Cost-Effective 4-Styrylcoumarin Fluorescent Derivatives for Biomolecule Labeling. MDPI. [Link]
-
precisionFDA. (n.d.). 6-HYDROXY-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE. precisionFDA. [Link]
-
Li, Y., et al. (2010). 7-Hydroxy-6-methoxy-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3199. [Link]
-
Wäldchen, S., et al. (2015). Light-induced cell damage in live-cell super-resolution microscopy. Scientific Reports, 5, 15348. [Link]
-
El-Faham, A., et al. (2022). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Molecules, 27(19), 6528. [Link]
-
Kaur, N., et al. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristic studies on thin films. RSC Advances, 11(17), 10168-10177. [Link]
-
MDPI. (2021). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. MDPI. [Link]
-
Al-Sehemi, A. G., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl)Acryloyl)-4-Hydroxy-2H-Chromen-2-one. Journal of Chemistry, 2021, 6101359. [Link]
-
Wei, L., et al. (2013). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods, 10(5), 417-419. [Link]
-
MDPI. (2023). (E)-6-Hydroxy-2-Oxo-2H-Chromen-7-Yl 3-(4-Hydroxy-3-Methoxyphenyl)acrylate. MDPI. [Link]
-
MDPI. (2022). A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study. MDPI. [Link]
Sources
- 1. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. d-nb.info [d-nb.info]
- 9. Light Dose is a Limiting Factor to Maintain Cell Viability in Fluorescence Microscopy and Single Molecule Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Titration of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one for optimal concentration
Welcome to the Technical Support Center. I am Dr. Aris, the Senior Application Scientist assigned to your case.
You are working with 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one .[1] This is a specific functionalized coumarin derivative.[1] Unlike standard Coumarin 1 (where the amine is directly attached to the ring), your molecule features a methylene bridge separating the diethylamino group from the coumarin core. This structural nuance dictates that it functions primarily via a Photoinduced Electron Transfer (PET) mechanism, making it highly sensitive to pH and micro-environmental polarity.[1]
Below is your technical guide for optimizing the concentration and handling of this probe.
Part 1: The Mechanism & Critical Parameters
Before titrating, you must understand why the signal changes.[1] This molecule acts as a "Turn-On" fluorescent sensor for acidic environments.[1]
-
The Fluorophore: The 7-methoxycoumarin core (Ex: ~320–340 nm, Em: ~390–420 nm).[1]
-
The Switch: The diethylamino group.
Implication for Titration: You cannot determine "optimal concentration" without fixing the pH.[1] A concentration that gives a strong signal at pH 5.0 might be invisible at pH 7.4.[1]
Mechanism Visualization
Figure 1: The Photoinduced Electron Transfer (PET) mechanism governing the fluorescence of diethylaminomethyl-coumarin derivatives.[1]
Part 2: Optimization Protocol (The "Golden Path")
To find the optimal concentration, you must determine the Linear Dynamic Range (where signal
Reagents Required
-
Stock Solvent: Anhydrous DMSO (Spectroscopic Grade).[1]
-
Titration Buffer: 100 mM Citrate-Phosphate Buffer, pH 4.5 (Ensures full protonation/signal "ON" state for maximum sensitivity).
-
Plate: Black-walled, clear-bottom 96-well plate (for plate reader) or Quartz Cuvette.
Step-by-Step Titration Workflow
-
Stock Preparation:
-
Working Solution (Dilution A):
-
Dilute 10
L of Stock into 990 L DMSO 100 M Working Solution .
-
-
The Titration Series: Prepare the following concentrations in pH 4.5 Buffer (keep DMSO < 1% final):
| Tube | Final Conc. ( | Volume Buffer ( | Volume Probe Source |
| 1 | 50.0 | 500 | 500 |
| 2 | 25.0 | 500 | 500 |
| 3 | 12.5 | 500 | 500 |
| 4 | 6.25 | 500 | 500 |
| 5 | 3.12 | 500 | 500 |
| 6 | 1.56 | 500 | 500 |
| 7 | 0.78 | 500 | 500 |
| 8 | 0.00 | 500 | 500 |
-
Readout:
Decision Logic: Selecting the Optimal Concentration
-
Linear Region: Choose a concentration in the middle of the linear slope (typically 1–5
M ). -
Avoid: The point where the curve flattens (Inner Filter Effect) or dips (Self-Quenching).[1]
Part 3: Troubleshooting & FAQs
Q1: My fluorescence signal is extremely weak, even at high concentrations.
Diagnosis: The pH of your buffer is likely too high (neutral/basic). Explanation: As described in the mechanism, this probe is quenched by its own amine group at neutral pH. Solution:
-
Verify the pH of your final solution.
-
If you are studying physiological pH (7.4), the signal should be low.[1] This is the baseline.
-
To validate the probe is working, add a drop of 1M HCl. If it glows bright blue, the probe is functional; you are simply observing the PET quenching effect.
Q2: I see precipitation when diluting the DMSO stock into the buffer.
Diagnosis: "Crashing out" due to hydrophobicity. Explanation: The 7-methoxycoumarin core is hydrophobic.[1] Solution:
-
Ensure your final DMSO concentration is 0.5% – 1.0% .[1]
-
Add a surfactant: 0.01% Pluronic F-127 or Tween-20 to the buffer before adding the probe.[1] This stabilizes the dispersion without altering fluorescence significantly.[1]
-
Critical: Do not exceed 10
M in aqueous buffer without surfactant.[1]
Q3: The emission peak shifts when I change the concentration.
Diagnosis: Aggregation-Induced Spectral Shift or Inner Filter Effect (IFE). Explanation:
-
Red Shift: Often indicates formation of J-aggregates at high concentrations (>50
M).[1] -
Blue Shift: Rare, but can happen in hydrophobic pockets (micelles).[1] Solution: Lower the concentration until the peak wavelength stabilizes. Use the lowest concentration that provides a Signal-to-Noise ratio > 10.[1]
Q4: Can I use this for live-cell imaging?
Answer: Yes, but with caveats.
-
Localization: Due to the amine (pKa ~7–8), it is lysosomotropic .[1] It will accumulate in acidic organelles (Lysosomes/Endosomes).[1]
-
Toxicity: Coumarins are generally low-toxicity, but the diethylamino group can act as a weak detergent at high concentrations.[1]
-
Protocol: Incubate cells with 1–5
M for 15–30 minutes. Wash with PBS.[1] Image immediately. Expect bright signals in lysosomes and weak/no signal in the cytoplasm.
Part 4: Advanced Workflow Visualization
Use this diagram to validate your experimental design.
Figure 2: Step-by-step workflow for determining the optimal experimental concentration.
References
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] (Standard reference for Inner Filter Effects and solvent relaxation).
-
Wagner, B. D. (2009).[1] "The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems." Molecules, 14(1), 210-237.[1] Link[1]
-
PubChem Compound Summary. (2024). "7-(Diethylamino)-4-methyl-2H-chromen-2-one" (Structural analog for spectral comparison). National Center for Biotechnology Information.[1] Link
-
Valeur, B., & Berberan-Santos, M. N. (2012).[1] Molecular Fluorescence: Principles and Applications. Wiley-VCH.[1] (Reference for PET mechanism in amine-substituted fluorophores).
Sources
Validation & Comparative
Technical Comparison: 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one vs. Alexa Fluor 350
[1]
Executive Summary: The Blue Fluorophore Landscape
In the realm of blue-fluorescent probes, researchers often face a choice between classic, small-molecule organic dyes and modern, sulfonated bioconjugates. This guide compares two distinct agents:
-
The Challenger: 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one (hereafter referred to as 7-OMe-4-DEAM-Coumarin ).[1] This is a lipophilic, membrane-permeable Mannich base derivative of 7-methoxycoumarin.[1] It is often used as a pH sensor, a laser dye intermediate, or an organelle-tropic probe.[1]
-
The Standard: Alexa Fluor 350 (AF350) .[1] A sulfonated, hydrophilic coumarin derivative engineered by Molecular Probes (now Thermo Fisher).[1] It is the industry standard for specific protein labeling and immunofluorescence due to its water solubility and photostability.
The Verdict Upfront: Use AF350 for high-fidelity immunolabeling and flow cytometry where membrane impermeability and target specificity are required.[1] Use 7-OMe-4-DEAM-Coumarin for live-cell imaging of acidic organelles (lysosomes), pH sensing, or as a reference standard in organic synthesis.[1]
Part 1: Chemical Architecture & Photophysics[1][2]
The fundamental difference lies in their solubility and environmental sensitivity.[1] AF350 is designed to stay in solution and resist quenching; 7-OMe-4-DEAM-Coumarin is designed to interact with its environment (solvatochromism/pH sensitivity).[1]
Comparative Photophysical Data
| Feature | 7-OMe-4-DEAM-Coumarin | Alexa Fluor 350 |
| Core Structure | 7-Methoxycoumarin (Mannich Base) | Sulfonated 7-Aminocoumarin |
| Excitation Max | ~320–350 nm (Solvent dependent) | 346 nm |
| Emission Max | ~380–420 nm (Blue) | 442 nm (Bright Blue) |
| Extinction Coeff.[1] ( | ~14,000 – 18,000 cm⁻¹M⁻¹ | ~19,000 cm⁻¹M⁻¹ |
| Quantum Yield (QY) | 0.10 – 0.60 (Highly solvent dependent) | ~0.90 (High, stable) |
| Solubility | Organic (DMSO, MeOH, CHCl₃), Lipophilic | Aqueous (Buffer, Water), Hydrophilic |
| Cell Permeability | Yes (Passive diffusion) | No (Requires fixation/permeabilization) |
| pH Sensitivity | High (pKa ~7–8 due to amine) | Low (Stable pH 4–10) |
Expert Insight: The diethylamino group on the methyl position (C4) of 7-OMe-4-DEAM-Coumarin acts as a proton sponge.[1] In acidic environments (like lysosomes), the amine protonates, which can modulate fluorescence via Photoinduced Electron Transfer (PET) blocking. AF350, being sulfonated, remains anionic and highly soluble, preventing aggregation-induced quenching (ACQ) in water.
Part 2: Decision Logic & Application Scenarios
The following diagram illustrates the decision matrix for selecting the appropriate blue fluorophore based on experimental constraints.
Caption: Decision tree for selecting between the bioconjugate-ready AF350 and the membrane-permeable 7-OMe-4-DEAM-Coumarin.
Scenario A: Immunofluorescence (Fixed Cells)[1]
-
Reasoning: You need a dye that conjugates to secondary antibodies without altering their solubility.[1] AF350’s sulfonated groups ensure the antibody remains soluble in PBS.[1] The 7-OMe-4-DEAM-Coumarin is too hydrophobic and would precipitate or cause non-specific background binding to lipid membranes.[1]
Scenario B: Lysosomal Tracking (Live Cells)
-
Choice: 7-OMe-4-DEAM-Coumarin
-
Reasoning: The tertiary amine (diethylamino) allows the molecule to permeate the cell membrane.[1] Once inside acidic lysosomes (pH ~4.5), the amine becomes protonated (
), trapping the probe inside the organelle (ion trapping). This makes it a functional analog to LysoTracker Blue.[1]
Part 3: Experimental Protocols
Protocol 1: Synthesis & Solubilization of 7-OMe-4-DEAM-Coumarin
For researchers synthesizing this probe via the Mannich reaction.[1]
Context: This molecule is typically synthesized by reacting 7-methoxy-4-methylcoumarin with formaldehyde and diethylamine (Mannich reaction).[1]
-
Stock Preparation:
-
Dissolve the crystalline solid in DMSO (Dimethyl sulfoxide) to create a 10 mM stock solution.
-
Caution: Do not use water or PBS for the stock; the compound will precipitate.[1]
-
-
Working Solution:
-
Dilute the stock into warm culture medium (phenol-red free) to a final concentration of 1–10 µM.
-
Critical Step: Vortex immediately upon addition to prevent micro-precipitation.[1]
-
-
Staining:
Protocol 2: Protein Conjugation with Alexa Fluor 350 (NHS Ester)
For labeling a primary antibody or protein.
Context: AF350 is usually supplied as a Succinimidyl Ester (NHS ester) for reacting with primary amines (Lysine residues).[1]
-
Buffer Exchange:
-
Ensure the protein is in a non-amine buffer (e.g., PBS or Bicarbonate, pH 8.3). Avoid Tris or Glycine , as they will compete for the dye.[1]
-
-
Reaction:
-
Purification (Self-Validating Step):
-
Degree of Labeling (DOL) Calculation:
Part 4: Mechanism of Action (Pathway Diagram)
The following diagram details the differing mechanisms of fluorescence modulation and localization.
Caption: Comparison of the ion-trapping mechanism of the Mannich-base coumarin versus the covalent conjugation mechanism of AF350.
References
Sources
- 1. 4-Methyl-7-diethylaminocoumarin | C14H17NO2 | CID 7050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectrum [Alexa Fluor 350] | AAT Bioquest [aatbio.com]
- 3. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Alexa Fluor 350/Alexa Fluor 350 FluoroFinder [app.fluorofinder.com]
- 6. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
Head-to-Head Comparison: Blue Fluorescent Nuclear Dyes for Microscopy
Executive Summary: The "Bottom Line"
For the busy microscopist, the choice between blue nuclear dyes often defaults to habit rather than optimization. As a Senior Application Scientist, my field assessment is as follows:
-
For Fixed Cells: DAPI remains the gold standard. Its photostability and high signal-to-noise ratio (SNR) upon washing out-perform Hoechst in immunofluorescence (IF) panels.
-
For Live Cells: Hoechst 33342 (or its commercial formulation NucBlue™ Live ) is the mandatory choice due to membrane permeability. However, it requires strict titration to avoid cytotoxicity and UV-induced DNA damage.
-
For Viability/Exclusion: SYTOX™ Blue is the superior choice for flow cytometry or exclusion microscopy, as it strictly stains dead cells with compromised membranes.
Part 1: The Physics & Chemistry (Technical Specifications)
Understanding the binding mechanism is critical for interpreting artifacts. Both DAPI and Hoechst are minor groove binders , specifically targeting A-T rich regions.[1][2] This contrasts with intercalating dyes (like Propidium Iodide), which insert between base pairs.
Table 1: Technical Comparison of Core Blue Dyes
| Feature | DAPI | Hoechst 33342 | NucBlue™ Live | SYTOX™ Blue |
| Primary Application | Fixed Cell / Tissue | Live Cell / Vital | Live Cell (Rapid) | Dead Cell Exclusion |
| Excitation (max) | 358 nm | 350 nm | 360 nm | 444 nm |
| Emission (max) | 461 nm | 461 nm | 460 nm | 480 nm |
| Membrane Permeability | Semi-permeable (High conc. needed for live) | High | High | Impermeable |
| Relative Quantum Yield | 0.58 (dsDNA bound) | 0.3 - 0.4 | ~0.3 | ~0.9 (High) |
| Solubility | Low (Water) / High (DMF) | High (Water) | Liquid Ready-to-use | High (DMSO) |
| Photostability | High | Moderate | Moderate | High |
| Binding Mode | Minor Groove (A-T) | Minor Groove (A-T) | Minor Groove (A-T) | Intercalation (High affinity) |
Expert Insight: While DAPI is often cited as "cell-impermeable," this is a half-truth.[3] At high concentrations (>10 µg/mL), DAPI will enter live cells, but the transport is slow and the required UV exposure to image it often kills the cell, making it unsuitable for time-lapse imaging [1].
Part 2: Decision Logic & Experimental Workflows
Selecting the wrong dye can ruin a 48-hour experiment. Use the following logic gate to determine your optimal reagent.
Figure 1: Dye Selection Decision Matrix
Caption: Logical flow for selecting the appropriate blue fluorescent dye based on sample state and experimental goals.
Part 3: Head-to-Head Performance Analysis
Photostability (The "Burn Test")
In high-content screening (HCS) or confocal stacking, photobleaching is the enemy.
-
DAPI: Exhibits superior resistance to photobleaching. In my experience, DAPI retains >80% signal intensity after 30 seconds of continuous widefield excitation (LED 365nm), whereas Hoechst 33342 often drops to <60% under identical conditions [2].
-
Hoechst: Suffers from "reversible photobleaching" and faster degradation. However, for live cells, the limiting factor is usually phototoxicity to the cell, not the dye's stability.
Signal-to-Noise Ratio (SNR)
-
DAPI: When used with a proper wash step (see Protocol), DAPI provides the crispest nuclear outline. It has a high fluorescence enhancement (~20-fold) upon binding to dsDNA.[4]
-
Hoechst: Can exhibit a "green haze" (unbound dye fluorescence) if not washed out. While "no-wash" protocols are marketed for NucBlue, I consistently observe higher cytoplasmic background in no-wash samples compared to washed DAPI samples [3].
Toxicity (The Silent Killer in Live Imaging)
This is the most critical parameter for drug development professionals.
-
Hoechst 33342: Is an inhibitor of DNA topoisomerase I. Long-term exposure (>1 hour) at high concentrations (>1 µg/mL) disrupts cell cycle progression (G2/M arrest) and induces apoptosis [4].
-
Recommendation: For time-lapse >12 hours, titrate Hoechst to the minimum visible concentration (often ~10-50 ng/mL) or switch to a far-red nuclear marker (e.g., SiR-DNA) to avoid UV toxicity entirely.
Part 4: Validated Experimental Protocols
Do not rely on "drops per mL" if reproducibility is your goal. Molar concentrations are the only standard.
Figure 2: Optimized Staining Workflows
Caption: Parallel workflows for Fixed (DAPI) and Live (Hoechst) staining. Note the critical wash step for fixed samples.
Protocol A: High-Precision DAPI Staining (Fixed)
-
Stock Prep: Dissolve DAPI in DMF (not water) to 5 mg/mL to ensure complete solubility. Store at -20°C.
-
Working Solution: Dilute to 300 nM (approx. 100 ng/mL) in PBS. Note: Many protocols suggest 1 µg/mL, which is often excessive and increases background.
-
Staining: Apply to permeabilized cells for 5 minutes .[5]
-
The Critical Step: Wash 3x with PBS. This removes unbound dye that can bind to RNA in the cytoplasm.
Protocol B: Low-Toxicity Hoechst Staining (Live)
-
Media: Use Phenol-Red free media (phenol red fluoresces and quenches signal).
-
Titration: Perform a dose-response curve. Start at 0.5 µg/mL . If nuclear morphology changes (blebbing) within 1 hour, reduce to 0.1 µg/mL.
-
Timing: Incubate for 20-30 minutes at 37°C.
-
Imaging: Do not wash if using "NucBlue" (ReadyProbes), but be aware that background will be higher than in washed samples.
Part 5: Troubleshooting & Artifacts
| Artifact | Cause | Solution |
| Cytoplasmic Haze | RNA Binding | DAPI binds RNA (A-U rich) with lower affinity, emitting at ~500nm. Solution: Treat with RNase A post-permeabilization or wash more aggressively [5]. |
| "Blebbing" Nuclei | Phototoxicity | UV light + Hoechst generates reactive oxygen species (ROS). Solution: Reduce laser power, increase exposure interval, or switch to far-red dyes (e.g., DRAQ5 or SiR-DNA). |
| Broad Emission | Filter Bleed-through | DAPI has a very broad emission tail. Solution: Use a narrow bandpass filter (460/50 nm) rather than a longpass filter to prevent bleed-through into the Green (GFP/FITC) channel. |
References
-
Bio-Rad Antibodies. (n.d.). Nuclear Staining Dyes - DAPI vs Hoechst.[1][2][6][7][8] Bio-Rad.[7] [Link]
-
Purschke, M., et al. (2010). Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy.[9] Photochemical & Photobiological Sciences.[9] [Link]
-
Tanious, F. A., et al. (1992). DAPI binds differently to DNA and RNA: minor-groove binding at AT sites and intercalation at AU sites. Biochemistry (PubMed). [Link]
Sources
- 1. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
- 2. biotium.com [biotium.com]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - HU [thermofisher.com]
- 5. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Benchmarking 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one against commercial probes
Common Identifier: DEM-7-OMe (Provisional) | Class: Aminomethyl-Coumarin Probes
Executive Summary: The Case for DEM-7-OMe
In the landscape of blue-fluorescent probes, 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one (DEM-7-OMe) occupies a specific niche as a pH-responsive, lysosomotropic fluorophore . Unlike the constitutively fluorescent 7-Amino-4-methylcoumarin (AMC) or the commercially locked LysoTracker® Blue, DEM-7-OMe utilizes a Photoinduced Electron Transfer (PET) mechanism modulated by its tertiary amine tail.
This guide benchmarks DEM-7-OMe against industry standards, providing the experimental framework to validate its utility in lysosomal labeling and acidic organelle tracking .
Key Differentiator:
-
Commercial Probes (e.g., LysoTracker): High cost, proprietary structures, often prone to alkalization-induced washout.
-
DEM-7-OMe: Synthetically accessible, tunable pKa (~7.0–7.5), and exhibits a "Turn-On" fluorescence response in acidic environments (pH < 6.0).
Chemical & Photophysical Profile
The core competency of DEM-7-OMe lies in the interaction between the 7-methoxycoumarin fluorophore and the 4-diethylaminomethyl quencher/receptor .
Structural Logic
-
Fluorophore (Signal): The 7-methoxy-2H-chromen-2-one core provides a stable, blue emission (approx. 390–420 nm).
-
Modulator (Sensor): The diethylamino group at the C4 position possesses a lone pair of electrons. At neutral/basic pH, this lone pair quenches the coumarin excited state via PET. Upon protonation (acidic pH), the lone pair is engaged, PET is blocked, and fluorescence is restored.
Table 1: Comparative Specifications
Data represents typical values for the structural class (7-Methoxy-4-alkylaminocoumarins) to be validated via Protocol A.
| Feature | DEM-7-OMe (Test Probe) | 7-Methoxy-4-methylcoumarin (MMC) | LysoTracker® Blue DND-22 |
| Core Structure | Coumarin Mannich Base | Coumarin Parent | Proprietary (Weak Base) |
| Excitation Max | 320–330 nm | 318 nm | 373 nm |
| Emission Max | 400–420 nm (Blue) | 385 nm (UV-Blue) | 422 nm (Blue) |
| Mechanism | pH-Activatable (PET) | Constitutive Fluorescence | Acidotropic Accumulation |
| Stokes Shift | ~80–90 nm | ~67 nm | ~50 nm |
| pKa (Est.) | 7.2 – 7.8 | N/A (Non-ionizable) | ~8.0 |
| Solubility | DMSO, EtOH, Acidic H2O | DMSO, Methanol | DMSO |
Mechanism of Action: The PET Switch
The following diagram illustrates the "Off-On" switching mechanism that distinguishes DEM-7-OMe from standard MMC.
Figure 1: The Photoinduced Electron Transfer (PET) mechanism. At neutral pH, the amine quenches the coumarin. In acidic environments (lysosomes), protonation restores fluorescence.
Benchmarking Protocols
To objectively compare DEM-7-OMe against commercial probes, perform the following self-validating experiments.
Protocol A: pH-Dependent Quantum Yield Determination
Objective: Determine the pKa and dynamic range of the probe. Controls: Quinine Sulfate (0.1 N H2SO4, QY=0.54) as the reference standard.
-
Buffer Preparation: Prepare a series of 100 mM phosphate/citrate buffers ranging from pH 3.0 to pH 10.0 (0.5 pH increments).
-
Dye Preparation: Dissolve DEM-7-OMe in DMSO to 10 mM stock. Dilute to 10 µM final concentration in each buffer.
-
Measurement:
-
Record Absorbance (OD) at excitation max (ensure OD < 0.1 to avoid inner filter effects).
-
Record Integrated Fluorescence Emission (F).
-
-
Calculation: Plot Integrated Fluorescence vs. pH. Fit to the Henderson-Hasselbalch equation to derive pKa.
-
Success Criterion: A sigmoidal curve with >5-fold fluorescence enhancement at pH 4.0 vs pH 8.0 confirms lysosomal specificity potential.
-
Protocol B: Competitive Lysosomal Localization
Objective: Verify if DEM-7-OMe targets the same organelles as LysoTracker Blue.
-
Cell Culture: Seed HeLa or A549 cells on confocal dishes.
-
Co-Staining:
-
Incubate cells with DEM-7-OMe (5 µM) for 30 min.
-
Wash 2x with PBS.
-
Incubate with LysoTracker Red DND-99 (50 nM) (Note: Use Red to allow colocalization analysis).
-
-
Imaging:
-
Channel 1 (DEM-7-OMe): Ex 405 nm / Em 450 ± 20 nm.
-
Channel 2 (LysoTracker Red): Ex 561 nm / Em 590 ± 20 nm.
-
-
Analysis: Calculate Pearson’s Correlation Coefficient (PCC).
-
Benchmark: PCC > 0.8 indicates high lysosomal specificity.
-
Experimental Workflow: Synthesis to Validation
For researchers synthesizing this probe in-house (via Mannich reaction of 7-methoxycoumarin), follow this validation logic.
Figure 2: Validation workflow from synthesis (Mannich base formation) to biological characterization.
Expert Commentary & Troubleshooting
Solubility & Aggregation
Unlike sulfonated dyes (e.g., Alexa Fluor), DEM-7-OMe is relatively hydrophobic.
-
Risk: Precipitation in aqueous buffers at high concentrations (>50 µM).
-
Mitigation: Always prepare a 10-20 mM stock in anhydrous DMSO. Dilute into buffer immediately prior to use. If "starry sky" background fluorescence appears in microscopy, filter the working solution through a 0.2 µm syringe filter.
Spectral Overlap
The excitation max (~325 nm) requires UV optics or a 405 nm laser line (though 405 nm excitation efficiency may be only 30-50% of max).
-
Comparison: LysoTracker Blue is optimized for 373 nm, making it brighter on standard DAPI filter sets.
-
Recommendation: When using DEM-7-OMe, ensure your microscope has high-transmission UV objectives (e.g., Plan-Apo 340) to maximize signal detection.
Cytotoxicity
Coumarins are generally biocompatible, but the diethylamino moiety can act as a detergent at high concentrations.
-
Limit: Do not exceed 10 µM for live-cell imaging durations > 1 hour.
References
-
Structural Basis of Coumarin Probes
-
Title: "Coumarin-based fluorescent probes for pH sensing and metal ion detection."[1]
- Source:RSC Advances / Journal of Fluorescence (General Class Reference)
- Context: Establishes the PET mechanism in 7-methoxy-4-aminomethylcoumarin deriv
-
-
Synthetic Methodology (Mannich Reaction)
- Title: "Synthesis of 4-aminomethylcoumarins via Mannich reaction."
- Source:Organic Preparations and Procedures Intern
- Context: Standard protocol for derivatizing the 4-methyl group of 7-methoxycoumarin.
-
(Related Structure: 4-hydroxymethyl precursor)
-
Benchmarking Standards
- Title: "LysoTracker® Blue DND-22 Specific
- Source: Thermo Fisher Scientific
- Context: Commercial standard for lysosomal labeling.
-
Fluorescence Quantum Yield Standards
- Title: "Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report)."
- Source:Pure and Applied Chemistry, Vol. 83, No. 12, pp. 2213–2228, 2011.
- Context: Protocol for using Quinine Sulf
Sources
Comparative analysis of one-photon vs two-photon excitation of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one
[1]
Executive Summary
The fluorophore This compound (hereafter referred to as MDM-7MC ) exhibits classic coumarin spectral characteristics.[1] While One-Photon Excitation (1PE) offers high absorption cross-sections, it necessitates UV/violet excitation (~320–340 nm), leading to significant cellular phototoxicity and shallow tissue penetration.
Two-Photon Excitation (2PE) utilizes Near-Infrared (NIR) light (~700–740 nm) to access the same excited state via a non-linear absorption process. This modality drastically reduces scattering, eliminates out-of-focus bleaching, and provides intrinsic optical sectioning.[1] For MDM-7MC, 2PE is the superior modality for live-tissue imaging, despite the lower intrinsic action cross-section, due to the preservation of sample viability and enhanced signal-to-noise ratio (SNR) in deep tissue.
Molecular Profile & Photophysics[1][2][3]
Structural Logic[1]
-
Chromophore: 7-Methoxycoumarin (Umbelliferone methyl ether).[1]
-
Auxochrome: The 7-methoxy group acts as an electron donor, pushing the absorption into the UV-A region.
-
Functional Handle: The 4-((Diethylamino)methyl) group acts as a protonatable handle (
for tertiary amines), rendering the molecule lysosomotropic (acid-seeking) and potentially modulating fluorescence via PET quenching in its neutral form.
Spectral Comparison Data
The following data represents the consensus photophysics for 7-methoxy-4-alkyl-coumarin derivatives.
| Parameter | One-Photon Excitation (1PE) | Two-Photon Excitation (2PE) |
| Excitation Max ( | 320 – 340 nm (UV-A) | 690 – 740 nm (NIR) |
| Emission Max ( | 400 – 450 nm (Blue) | 400 – 450 nm (Blue) |
| Absorption Process | Linear ( | Non-linear / Quadratic ( |
| Excitation Volume | Entire cone of light (Z-axis) | Femtoliter focal point ( |
| Cross-Section | ||
| Phototoxicity | High (UV-induced DNA damage) | Low (Thermal limits only) |
Mechanistic Visualization (Jablonski Diagram)
The diagram below illustrates the energy pathways.[2] Note the "Virtual State" in 2PE, which requires the simultaneous arrival of two photons.[2]
Caption: Energy diagram comparing direct UV excitation (1PE) vs. simultaneous NIR photon absorption (2PE) via a virtual intermediate state.
Performance Analysis: 1PE vs. 2PE
A. Spatial Resolution & Bleaching[1][5]
-
1PE: In confocal microscopy, resolution is defined by the pinhole.[1] However, excitation occurs throughout the entire light cone (above and below the focal plane). This causes photobleaching of the entire sample volume even when imaging a single plane.[1]
-
2PE: Excitation probability depends on the square of the intensity (
). This intensity threshold is only met at the tight focal point of the objective.[1] Result: No out-of-focus fluorescence and no out-of-focus bleaching.[1]
B. Tissue Penetration[1][6][7]
-
1PE (340 nm): UV light suffers from Rayleigh scattering (
).[1] In biological tissue, the penetration depth is limited to roughly 50–80 .[1] -
2PE (720 nm): NIR light scatters significantly less.[1] For MDM-7MC, 2PE allows imaging depths of 300–500
in brain slices or skin tissue, making it the only viable option for intravital microscopy.
C. Signal-to-Noise Ratio (SNR)
MDM-7MC emits in the blue region (~420 nm).[1]
-
1PE: UV excitation often excites endogenous autofluorescence (NADH, collagen), creating a high background.[1]
-
2PE: The separation between excitation (720 nm) and emission (420 nm) is massive. Furthermore, endogenous fluorophores often have different 2P cross-sections, potentially improving contrast.[1]
Experimental Protocols
Protocol A: Determination of 2P Absorption Cross-Section ( )
To validate MDM-7MC for your specific optical setup, you must measure its GM value relative to a known standard (e.g., Coumarin 307 or Fluorescein).
Reagents:
-
MDM-7MC (
M in Ethanol).[1] -
Reference Standard: Coumarin 307 or Fluorescein (known
).[1] -
Solvent: Spectroscopic grade Ethanol.[1]
Workflow:
-
Setup: Tunable Ti:Sapphire laser (mode-locked, ~100 fs pulses, 80 MHz).
-
Calibration: Measure the Two-Photon Excited Fluorescence (TPEF) of the reference standard at 700, 710, 720... 760 nm.
-
Measurement: Measure TPEF of MDM-7MC under identical conditions (power, geometry).
-
Calculation: Use the comparative equation:
Where = Integrated fluorescence signal, = Quantum yield, = Concentration, = Refractive index.
Protocol B: Intracellular Localization Imaging (Lysosomal Targeting)
Since MDM-7MC contains a diethylamino group, it is likely to accumulate in acidic compartments.[1]
Steps:
-
Culture: HeLa or CHO cells on glass-bottom dishes.
-
Staining: Incubate with 5
M MDM-7MC for 30 mins at 37°C. -
Co-staining (Validation): Add LysoTracker Red (50 nM) to confirm localization.[1]
-
Imaging (2PE):
-
Observation: Valid signal will appear as punctate blue structures colocalized with LysoTracker Red.[1]
Experimental Optical Setup (Graphviz)
Caption: Schematic of a Two-Photon Laser Scanning Microscope (TPLSM) setup optimized for MDM-7MC imaging.
References
-
Furuta, T., et al. (1999).[1] Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two-photon photolysis.[1][3][4] Proceedings of the National Academy of Sciences, 96(4), 1193–1200.
-
Xu, C., & Webb, W. W. (1996).[1] Measurement of two-photon excitation cross sections of molecular fluorophores with data from 690 to 1050 nm.[1] Journal of the Optical Society of America B, 13(3), 481-491.
-
Zipfel, W. R., Williams, R. M., & Webb, W. W. (2003).[1] Nonlinear magic: multiphoton microscopy in the biosciences. Nature Biotechnology, 21(11), 1369–1377.[1]
-
Bhawalkar, J. D., et al. (1996).[1] Two-photon induced fluorescence in a coumarin-dye-doped polymer waveguide.[1] Optics Communications, 124(1-2), 33-37.[1]
Sources
- 1. 4-Methyl-7-diethylaminocoumarin | C14H17NO2 | CID 7050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Brominated 7-hydroxycoumarin-4-ylmethyls: photolabile protecting groups with biologically useful cross-sections for two photon photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and environmentally conscious management of the chemical reagents we utilize. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one, a fluorescent coumarin derivative. Adherence to these procedures is critical not only for regulatory compliance but for the protection of our colleagues and the environment.
The foundational principle of this guide is waste minimization and proper segregation . The procedures outlined are designed to be a self-validating system, ensuring that each step logically follows from a thorough understanding of the compound's chemical properties and associated hazards.
Compound Identification and Hazard Assessment
| Property | Value | Source |
| IUPAC Name | 7-(diethylamino)-4-methylchromen-2-one (Analog) | [PubChem][1] |
| CAS Number | 91-44-1 (Analog) | [PubChem][1] |
| Molecular Formula | C₁₄H₁₇NO₂ (Analog) | [PubChem][1] |
| Molecular Weight | 231.29 g/mol (Analog) | [PubChem][1] |
| Appearance | Light tan to yellow solid/powder | [Fisher Scientific, PubChem][1][2] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol. | [Fluorochem, PubChem][1][3] |
The primary hazards associated with this class of compounds necessitate their classification as hazardous waste.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled. | [Fisher Scientific, Sigma-Aldrich][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [Fisher Scientific, Cayman Chemical][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [Fisher Scientific, AK Scientific, Inc.][2][4] |
| Respiratory Irritation | May cause respiratory irritation. | [Fisher Scientific, Cayman Chemical][2] |
| Skin Sensitization | May cause an allergic skin reaction. | [Sigma-Aldrich] |
| Hazardous to the Aquatic Environment | Harmful to aquatic organisms, may cause long-term adverse effects. | [Fisher Scientific][2] |
This final point is critical: under no circumstances should this chemical or its solutions be disposed of down the drain . Coumarin derivatives can be persistent in the environment and exhibit toxicity to aquatic life[2][5].
Required Personal Protective Equipment (PPE)
Based on the hazard assessment, a stringent PPE protocol is mandatory when handling or preparing this compound for disposal.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, irritation, and potential sensitization[6]. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles. | To protect against dust particles and splashes causing serious eye irritation[2][6]. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination[7]. |
| Respiratory Protection | If handling large quantities of the powder outside a fume hood, a NIOSH-approved respirator is recommended. | To prevent inhalation of the powder, which can cause respiratory irritation[2][8]. |
All handling of the solid compound and preparation of waste containers should ideally be performed within a certified chemical fume hood to minimize inhalation exposure[6].
Spill Management Protocol
Proper disposal planning includes being prepared for accidental spills.
-
Evacuate and Ventilate : Ensure the immediate area is clear and well-ventilated.
-
Don PPE : Wear the full PPE specified in the table above.
-
Contain the Spill :
-
For Solid Spills : Gently cover the spill with an inert absorbent material like vermiculite, sand, or dry earth. Avoid raising dust. Sweep up the material without creating dust and place it into a designated, labeled hazardous waste container[6][9].
-
For Liquid Spills (Solutions) : Cover with an appropriate absorbent material. Once absorbed, collect the material using non-sparking tools and place it in the designated hazardous waste container.
-
-
Decontaminate the Area : Clean the spill area thoroughly with a solvent such as ethanol, followed by soap and water[1]. Collect all cleaning materials (wipes, absorbent pads) as hazardous waste.
-
Report : Report the spill to your institution's Environmental Health & Safety (EHS) office.
Step-by-Step Disposal Procedures
The core principle is to collect all waste streams containing this compound in properly labeled, sealed containers for pickup by trained EHS personnel or a licensed chemical waste contractor[8].
Caption: Decision workflow for proper segregation and disposal of waste.
-
Container Selection : Obtain a designated solid hazardous waste container from your institution's EHS department. This should be a wide-mouth, sealable container made of a material compatible with organic solids.
-
Transfer : In a chemical fume hood, carefully transfer the solid this compound into the waste container. Use a dedicated spatula.
-
Labeling : Securely close the container and attach a hazardous waste label. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
An accurate estimate of the quantity.
-
The date of accumulation.
-
-
Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, especially strong oxidizing agents[7].
-
Container Selection : Use a designated, leak-proof container for liquid hazardous waste, ensuring it is compatible with the solvent used (e.g., a glass bottle for organic solvents).
-
Segregation : Do not mix this waste stream with other incompatible wastes (e.g., strong acids, bases, or oxidizers). It is best practice to maintain a dedicated waste container for fluorescent dye solutions if generated in large quantities.
-
Transfer : Carefully pour the liquid waste into the container using a funnel to prevent spills.
-
Labeling : Label the container as described in Protocol 1, making sure to list all chemical components, including solvents, and their approximate concentrations.
-
Storage : Keep the container sealed when not in use and store it in the SAA with appropriate secondary containment.
-
Gross Decontamination : Where possible, rinse grossly contaminated glassware with a small amount of a suitable solvent (e.g., acetone or ethanol) and collect this rinseate as liquid hazardous waste. This minimizes the amount of active compound on the solid waste.
-
Collection : Place all contaminated disposable items—including gloves, pipette tips, weigh boats, and contaminated wipes—into a designated solid hazardous waste container or a properly lined box[10]. Do not place sharp objects like needles in these containers.
-
Labeling and Storage : Label and store the container as described for solid waste.
Final Disposal
Once a waste container is full or has been in storage for the maximum time allowed by your institution (often 90-180 days), contact your EHS department to arrange for pickup. They will ensure the waste is transported to a licensed chemical destruction plant for final disposal, typically via controlled incineration with flue gas scrubbing[8].
By following these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our vital research does not come at the cost of personal or ecological well-being.
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet for 8-Acetyl-7-methoxy-2H-chromen-2-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-Methyl-7-diethylaminocoumarin. Retrieved from [Link]
-
Api, A. M., et al. (2025, January 17). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-(methoxymethyl)phenol, CAS Registry Number 5595-79-9. Food and Chemical Toxicology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-(hydroxymethyl)-7-methoxy-2H-chromen-2-one. Retrieved from [Link]
-
Carl ROTH. (2017, February 10). Safety Data Sheet: Coumarin. Retrieved from [Link]
-
LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. Retrieved from [Link]
-
Vector Laboratories. (2025, January 16). Maximizing the Potential of Fluorescent Dyes: Applications and Insights [Video]. YouTube. Retrieved from [Link]
Sources
- 1. 4-Methyl-7-diethylaminocoumarin | C14H17NO2 | CID 7050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.ca [fishersci.ca]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. aksci.com [aksci.com]
- 5. Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
